molecular formula C41H61N9O7S2 B15570908 WKYMVm-NH2

WKYMVm-NH2

Cat. No.: B15570908
M. Wt: 856.1 g/mol
InChI Key: FMBGOORJEKQQLG-WXSCBCFWSA-N
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Description

WKYMVm-NH2 is a useful research compound. Its molecular formula is C41H61N9O7S2 and its molecular weight is 856.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H61N9O7S2

Molecular Weight

856.1 g/mol

IUPAC Name

(2R)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31+,32+,33-,34-,35-/m0/s1

InChI Key

FMBGOORJEKQQLG-WXSCBCFWSA-N

Origin of Product

United States

Foundational & Exploratory

Introduction to WKYMVm-NH2 and Neutrophil Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the WKYMVm-NH2 Signaling Pathway in Neutrophils

Executive Summary

The synthetic hexapeptide this compound (Trp-Lys-Tyr-Met-Val-D-Met-NH2) is a potent activator of neutrophils, playing a critical role in the innate immune response. It primarily exerts its effects by engaging with formyl peptide receptors (FPRs) on the neutrophil surface, with a particularly high affinity for FPR2 (also known as FPRL1).[1][2][3] Activation of these G protein-coupled receptors initiates a complex network of intracellular signaling cascades, including the phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways. These signals culminate in a robust suite of neutrophil functions essential for host defense, such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][2][4] This document provides a detailed examination of these signaling pathways, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams to elucidate the mechanisms underlying this compound-mediated neutrophil activation.

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense against invading pathogens.[5][6] Their activation is tightly regulated by a variety of chemoattractants, including peptides derived from bacteria or damaged tissues.[6] The synthetic peptide this compound was identified from a peptide library and is a powerful tool for studying neutrophil signaling due to its potent agonistic activity on FPRs.[1][3] In humans, there are three main types of FPRs: FPR1, FPR2, and FPR3.[1] this compound shows the highest affinity for FPR2, but can also interact with FPR1 and FPR3 at different concentrations.[1][2][7] Its L-conformer, this compound, activates FPRL1 (FPR2) and FPRL2 exclusively.[7] This interaction triggers the classical G protein-coupled receptor (GPCR) signaling paradigm, leading to the activation of multiple downstream effector molecules that orchestrate the neutrophil's inflammatory response.

Receptor Engagement and G-Protein Coupling

This compound initiates its signaling cascade by binding to FPRs, which are coupled to heterotrimeric G-proteins.[4][7] While this compound can activate multiple FPRs, it is considered a strong agonist for FPR2.[2][3] Studies in mouse models have shown that this compound can bind to both Fpr1 and Fpr2, but its effects on emergency granulopoiesis are mediated specifically through Fpr2.[5][8] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein subunits (Gα and Gβγ), which then activate downstream effector enzymes.

Core Intracellular Signaling Pathways

The activation of FPRs by this compound leads to the divergence of several key signaling pathways that collectively control neutrophil function.

Phospholipase C (PLC) and Calcium Mobilization

A primary pathway activated by this compound is the PLC signaling cascade.[1][4][5]

  • Activation: The G-protein subunits activate Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][9] This initial release is followed by a store-operated calcium influx from the extracellular environment.[4]

  • PKC Activation: DAG, along with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC).[1][2]

  • Downstream Effects: This pathway is crucial for inducing degranulation (release of primary and secondary granules) and superoxide (B77818) production via NADPH oxidase.[1][4] Inhibition of PLC blocks WKYMVm-induced emergency granulopoiesis, highlighting its critical role.[5][10]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K pathway is also robustly activated by this compound and is central to chemotaxis and ROS production.[1][4]

  • Activation: this compound binding to FPRs leads to the activation of PI3K, particularly the PI3Kγ isoform.[1]

  • Downstream Signaling: Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B).

  • Functional Roles: This pathway is involved in regulating chemotaxis, phagocytosis, and the transcriptional regulation of immune cells.[1] Specifically, PI3Kγ-dependent ROS production has been shown to enhance microvascular permeability, facilitating neutrophil migration to inflammatory sites.[1]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Ras/MAPK signaling cascade, including ERK, JNK, and p38 MAPK, is another important axis in this compound signaling.[1][2]

  • Activation: This pathway is activated downstream of the FPRs.

  • Downstream Effects: The MAPK pathways are involved in a wide range of cellular processes, including transcriptional regulation, chemotaxis, and phagocytosis.[1] For instance, this compound stimulates the ERK signaling pathway to promote the chemotactic migration of IL-2 activated NK cells.[1][11]

Other Key Signaling Molecules
  • cPLA2 and Leukotriene B4 (LTB4) Production: this compound, by binding to FPR2, activates cytosolic phospholipase A2 (cPLA2). This enzyme increases the production of arachidonic acid (AA), which is a precursor for the potent chemoattractant leukotriene B4 (LTB4).[1]

  • Rho Family GTPases: this compound can also activate Rho GTPases, which are key regulators of the actin cytoskeleton, essential for cell migration and phagocytosis.[1]

Caption: Core this compound signaling pathways in neutrophils.

Functional Outcomes in Neutrophils

The integrated action of these signaling pathways results in the execution of key neutrophil effector functions:

  • Chemotaxis: this compound is a potent chemoattractant, inducing directed migration of neutrophils towards the peptide source.[1][12] This is primarily mediated by the PI3K and MAPK pathways. Optimal chemotactic migration is observed at concentrations of 10-50 nM.[12]

  • Degranulation: The peptide stimulates the release of primary (e.g., myeloperoxidase) and secondary (e.g., lactoferrin) granules, which contain microbicidal proteins and enzymes.[1][4] This response is heavily dependent on the PLC/Ca2+/PKC pathway.[4]

  • Superoxide Production (Respiratory Burst): this compound triggers the assembly and activation of the NADPH oxidase enzyme complex, leading to the production of superoxide anions and other reactive oxygen species (ROS) that are essential for killing pathogens.[2][4][12] This process involves PLC, PKC, and PI3K signaling.[1][4]

  • Emergency Granulopoiesis: In vivo, this compound can stimulate the rapid generation of new neutrophils from hematopoietic progenitors in the bone marrow, a process critical for replenishing neutrophil populations during systemic infection.[5][8][10] This is mediated by FPR2 and PLC activity.[5][10]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of WKYMVm peptides with FPRs and their functional effects on neutrophils and related cell lines.

Table 1: Potency of WKYMVm Peptides on Formyl Peptide Receptors

Peptide Cell Type / Receptor Assay EC50 / IC50 Reference
This compound HL-60-FPRL1 cells Calcium Mobilization 2 nM [7][12]
This compound HL-60-FPRL2 cells Calcium Mobilization 80 nM [7][12]
This compound HL-60-FPRL1 cells Calcium Mobilization 75 pM [7]
This compound HL-60-FPRL2 cells Calcium Mobilization 3 nM [7]
This compound Neutrophils Superoxide Production 75 nM [12]
This compound HL-60-FPRL2 cells Chemotaxis 10-50 nM (Optimal) [12]
WK[3H]YMVM FPRL1 Radioligand Binding (Kd) ~160 nM [7]

| WKYMVM/WKYMVm | FPRL2-expressing cells| 125I-WKYMVm Binding | ~2.5-3 µM |[7] |

Table 2: Effect of Signaling Inhibitors on this compound-induced Responses in Mouse Neutrophils

Inhibitor Target Effect on this compound Response Reference
Wortmannin PI3K Inhibition [4]
LY 294002 PI3K Inhibition [4]
Staurosporin Protein Kinase C (PKC) Inhibition [4]
U 73122 Phospholipase C (PLC) Inhibition [4][5][10]

| SKF 96365 | Store-operated Ca2+ entry | Inhibition |[4] |

Key Experimental Protocols

Detailed methodologies are essential for studying the this compound signaling pathway. Below are protocols for key assays.

Neutrophil Chemotaxis Assay (Boyden/Transwell Chamber)

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

Chemotaxis_Workflow start Start: Isolate Neutrophils from peripheral blood prep_chamber Prepare Transwell Chamber: Place membrane (e.g., 3µm pores) between upper and lower wells start->prep_chamber add_chemo Add this compound solution to lower chamber. Add control medium to others. prep_chamber->add_chemo add_cells Place neutrophil suspension in upper chamber add_chemo->add_cells incubate Incubate at 37°C (e.g., 30-90 minutes) to allow migration add_cells->incubate stop_fix Stop migration. Remove non-migrated cells from top of membrane. Fix and stain the membrane. incubate->stop_fix quantify Quantify Migration: Count migrated cells on the underside of the membrane via microscopy. stop_fix->quantify end End: Calculate Chemotactic Index quantify->end

Caption: Experimental workflow for a neutrophil chemotaxis assay.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh human or animal peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation). Resuspend cells in an appropriate buffer (e.g., DMEM).

  • Chamber Preparation: Place a porous membrane (typically 3-8 µm pore size polycarbonate or nitrocellulose) in a Transwell insert, separating the upper and lower chambers.[13]

  • Loading: Add the this compound solution (chemoattractant) to the lower chamber. Add a control medium (without chemoattractant) to other wells to measure random migration (chemokinesis).[13][14]

  • Cell Seeding: Add the neutrophil suspension to the upper chamber of the Transwell insert.[13]

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a defined period (e.g., 30-90 minutes) to allow cells to migrate through the pores towards the chemoattractant.[13]

  • Quantification: After incubation, remove the inserts. Scrape off non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields using a microscope.[13] Alternatively, collect the cells from the lower chamber and count them using a flow cytometer.[13]

Intracellular Calcium Mobilization Assay

This assay measures changes in cytosolic free calcium concentration following stimulation.

Calcium_Workflow start Start: Isolate Neutrophils load_dye Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating at 37°C. start->load_dye wash Wash cells to remove extracellular dye. load_dye->wash resuspend Resuspend cells in a calcium-containing buffer and place in a fluorometer cuvette. wash->resuspend baseline Record baseline fluorescence at dual excitation wavelengths (e.g., 340nm / 380nm for Fura-2). resuspend->baseline stimulate Inject this compound into the cuvette while continuously recording. baseline->stimulate record Record the change in fluorescence emission (e.g., at 510nm) over time. stimulate->record end End: Calculate fluorescence ratio to determine [Ca²⁺]i change. record->end

Caption: Workflow for intracellular calcium mobilization assay.

Methodology:

  • Cell Preparation: Isolate neutrophils as described previously.

  • Dye Loading: Incubate the neutrophils with a cell-permeant ratiometric calcium indicator dye, such as Fura-2 AM (e.g., 2-5 µM), for 30-40 minutes at 37°C.[15] Cellular esterases will cleave the AM group, trapping the active Fura-2 dye inside the cell.

  • Washing: Wash the cells to remove any excess extracellular dye.

  • Measurement: Resuspend the cells in a physiological buffer. Place the cell suspension in a cuvette within a spectrofluorometer or view them on a fluorescence microscope.[16][17]

  • Data Acquisition: Measure fluorescence emission (e.g., at 510 nm) while alternating the excitation wavelength between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).[9]

  • Stimulation: After recording a stable baseline, add this compound to the cells and continue recording the fluorescence changes.[9][18]

  • Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated. This ratio is directly proportional to the intracellular calcium concentration, providing a quantitative measure of the calcium flux.[18]

Conclusion and Future Directions

The this compound peptide is an invaluable pharmacological tool that has significantly advanced our understanding of neutrophil signaling. Its potent activation of FPR2 triggers a coordinated network of intracellular pathways, dominated by PLC/Ca2+ and PI3K signaling, which are essential for the key effector functions of neutrophils in innate immunity. The detailed characterization of this pathway provides a framework for the development of novel therapeutics. For drug development professionals, modulating the FPR2 pathway presents an opportunity to either enhance the immune response against infections or dampen it in chronic inflammatory diseases. Future research should focus on the potential for biased agonism at FPR2, where ligands could selectively activate certain downstream pathways over others, allowing for more precise therapeutic interventions with fewer side effects.

References

WKYMVm-NH2 and Formyl Peptide Receptors: A Technical Guide to a Potent Immunomodulatory Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2, commonly known as WKYMVm-NH2, has emerged as a potent agonist of the formyl peptide receptor (FPR) family, a class of G protein-coupled receptors (GPCRs) pivotal to innate immunity and inflammatory responses. This technical guide provides an in-depth overview of the interaction between this compound and FPRs, focusing on quantitative binding and functional data, detailed experimental methodologies for studying this interaction, and a visual representation of the core signaling pathways involved. Understanding the nuances of this interaction is critical for the development of novel therapeutics targeting a wide range of pathologies, including inflammatory diseases, infections, and cancer.

Data Presentation: Quantitative Analysis of this compound Interaction with FPRs

This compound exhibits a distinct affinity and potency profile across the three human FPR subtypes: FPR1, FPR2/ALX (lipoxin A4 receptor), and FPR3. It is recognized as a particularly potent agonist for FPR2.[1][2][3] The following tables summarize the key quantitative data from various functional assays.

Table 1: Potency (EC50) of this compound in Calcium Mobilization Assays

Receptor SubtypeCell LineEC50 ValueReference(s)
FPR1RBL-2H347 nM[4]
FPR2 / FPRL1HL-602 nM[5]
FPR2-75 pM[6][7]
FPR3 / FPRL2HL-6080 nM[5]
FPR3-3 nM[6][7][8]

Table 2: Potency (EC50) of this compound in Other Functional Assays

AssayCell TypeEC50 ValueReference(s)
Superoxide (B77818) ProductionNeutrophils75 nM[5]
ChemotaxisFPRL1-expressing cellsPicomolar concentrations[1]
ChemotaxisFPR-expressing cellsNanomolar concentrations[1]

Signaling Pathways

Upon binding to FPRs, this compound initiates a cascade of intracellular signaling events characteristic of GPCR activation. The receptors couple primarily to Gi proteins, leading to the activation of multiple downstream effector molecules.[1][8] Key pathways include the activation of Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation, respectively.[8] Furthermore, this compound stimulates the Phosphoinositide 3-kinase (PI3K)/Akt pathway and various Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, which are crucial for cellular responses like chemotaxis, degranulation, and cytokine production.[1]

WKYMVm_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Responses WKYMVm This compound FPR FPR (1, 2, or 3) WKYMVm->FPR binds G_protein Gi/o FPR->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Chemotaxis Chemotaxis G_protein->Chemotaxis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC MAPK_cascade MAPK Cascade (ERK, p38, JNK) PKC->MAPK_cascade Superoxide_production Superoxide Production PKC->Superoxide_production Degranulation Degranulation Ca_mobilization->Degranulation Akt->MAPK_cascade MAPK_cascade->Chemotaxis Gene_transcription Gene Transcription MAPK_cascade->Gene_transcription

This compound Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the this compound and FPR interaction. Below are protocols for key experiments.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of this compound for a specific FPR subtype by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Cell Culture: Culture cells stably expressing the human FPR subtype of interest (e.g., FPR1-RBL or FPR1-HL60 cells).

  • Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

  • Competition Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]fMLF) and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation by this compound.

Methodology:

  • Cell Culture: Use cells endogenously expressing or transfected with the FPR of interest (e.g., RBL-2H3 or HL-60 cells).

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, in a suitable buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove excess extracellular dye.

  • Cell Resuspension: Resuspend the cells in a physiological salt solution.

  • Fluorometric Measurement: Place the cell suspension in a fluorometer cuvette or a microplate.

  • Baseline Reading: Record the baseline fluorescence for a short period.

  • Agonist Addition: Add varying concentrations of this compound to the cells and continue recording the fluorescence changes over time.

  • Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at two different wavelengths (for ratiometric dyes) is proportional to the intracellular calcium concentration. Plot the peak response against the agonist concentration to determine the EC50 value.

Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of cells towards a chemoattractant, in this case, this compound.

Methodology:

  • Cell Preparation: Resuspend cells (e.g., neutrophils or FPR-transfected RBL-2H3 cells) in a serum-free medium.

  • Assay Setup: Place a multi-well Boyden chamber insert with a porous membrane (e.g., 8 µm pores) into the wells of a companion plate.

  • Chemoattractant Addition: Add different concentrations of this compound to the lower wells of the companion plate. The medium in the lower chamber serves as the chemoattractant.

  • Cell Seeding: Add the cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 1-4 hours).

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik or crystal violet).

  • Quantification: Count the number of migrated cells in several microscopic fields for each well.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the optimal chemotactic concentration.

Chemotaxis_Workflow start Start prep_cells Prepare Cell Suspension (e.g., neutrophils in serum-free medium) start->prep_cells setup_chamber Set up Boyden Chamber (Insert in well plate) prep_cells->setup_chamber add_chemoattractant Add this compound to Lower Chamber setup_chamber->add_chemoattractant seed_cells Seed Cells into Upper Chamber add_chemoattractant->seed_cells incubate Incubate at 37°C (e.g., 1-4 hours) seed_cells->incubate remove_non_migrated Remove Non-Migrated Cells from top of membrane incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells on bottom of membrane remove_non_migrated->fix_stain quantify Quantify Migrated Cells (Microscopy) fix_stain->quantify analyze Data Analysis (Plot cell count vs. concentration) quantify->analyze end End analyze->end

Chemotaxis Assay Workflow
Superoxide Production Assay

This assay measures the production of superoxide anions by activated phagocytes, a key function in host defense.

Methodology:

  • Cell Isolation: Isolate neutrophils from fresh human blood.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a suitable buffer, cytochrome c, and the isolated neutrophils.

  • Baseline Measurement: Measure the baseline absorbance at 550 nm.

  • Cell Stimulation: Add varying concentrations of this compound to the wells to stimulate the neutrophils.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance at 550 nm over time in a temperature-controlled microplate reader. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance.

  • Control: Include a control with superoxide dismutase (SOD) to confirm that the measured absorbance change is due to superoxide.

  • Data Analysis: Calculate the rate of superoxide production from the rate of change in absorbance. Plot the rate of production against the concentration of this compound to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay detects the activation of the ERK/MAPK pathway by measuring the phosphorylation of ERK1/2.

Methodology:

  • Cell Culture and Starvation: Culture appropriate cells (e.g., HEK293 cells transfected with an FPR) and then serum-starve them for several hours to reduce basal ERK phosphorylation.

  • Ligand Stimulation: Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized data against the this compound concentration.

Logical Relationships in this compound-Mediated FPR Activation

The interaction of this compound with FPRs is a highly specific process that leads to the activation of intracellular signaling cascades. This process can be visualized as a logical flow from ligand binding to cellular response.

Logical_Relationship Ligand This compound Receptor Formyl Peptide Receptor (FPR1, FPR2, or FPR3) Ligand->Receptor Binds to G_Protein Heterotrimeric G Protein (Gi/o) Receptor->G_Protein Activates Effector Downstream Effectors (e.g., PLC, PI3K) G_Protein->Effector Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, Ca²⁺) Effector->Second_Messengers Generates Kinase_Cascades Kinase Cascades (e.g., PKC, MAPK) Second_Messengers->Kinase_Cascades Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Inflammation) Kinase_Cascades->Cellular_Response Induces

Ligand-Receptor-Response Cascade

Conclusion

This compound is a powerful tool for investigating the biology of formyl peptide receptors and holds significant therapeutic potential. Its high potency, particularly for FPR2, and its ability to modulate key immune cell functions underscore its relevance in drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted interactions of this compound with FPRs and to harness its immunomodulatory properties for therapeutic benefit.

References

WKYMVm-NH2: A Potent Chemoattractant for Immune Cells - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVm-NH2) has emerged as a powerful chemoattractant and activator of a broad spectrum of immune cells. By engaging with formyl peptide receptors (FPRs), primarily FPR2, it orchestrates a symphony of cellular responses crucial for innate and adaptive immunity. This technical guide provides an in-depth overview of the core functionalities of this compound, focusing on its role as an immune cell chemoattractant. We present a compilation of quantitative data, detailed experimental protocols for its characterization, and a visual representation of the intricate signaling pathways it commands. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development, facilitating further exploration of the therapeutic potential of this versatile peptide.

Introduction

This compound is a synthetic hexapeptide identified through the screening of peptide libraries for its ability to stimulate phagocytic cells.[1] It is a potent agonist for the G protein-coupled formyl peptide receptor family, with a particularly high affinity for FPR2 (also known as formyl peptide receptor-like 1 or FPRL1).[1][2] Its ability to induce robust chemotaxis, or directed cell migration, in various immune cells positions it as a significant modulator of the inflammatory response and a potential therapeutic agent for a range of pathologies, including infections, inflammatory diseases, and cancer.[1][3]

This guide will delve into the technical aspects of this compound's chemoattractant properties, providing the necessary data and methodologies to study and harness its capabilities.

Quantitative Data: Chemoattractant Activity of this compound

The potency of this compound as a chemoattractant is demonstrated by its low effective concentrations (EC50) for inducing cell migration and receptor activation. The following tables summarize the key quantitative data for various immune cells and cell lines.

Table 1: EC50 Values of this compound for Receptor Activation and Functional Responses

Cell Type/ReceptorAssayEC50 ValueReference(s)
HL-60 cells expressing FPR2Calcium Mobilization2 nM[4][5]
HL-60 cells expressing FPR3Calcium Mobilization80 nM[5]
RBL-2H3 cells expressing FPRCalcium Mobilization47 nM[6]
Human NeutrophilsSuperoxide Production75 nM[4]
Myeloid Dendritic CellsROS Production13 nM[7]
Plasmacytoid Dendritic CellsROS Production3.7 nM[7]
MonocytesROS Production1 nM[7]

Table 2: Optimal Concentrations of this compound for Chemotaxis

Cell TypeOptimal Concentration RangeReference(s)
HL-60 cells expressing FPR210 - 50 nM[4]
Human PhagocytesPicomolar concentrations (via FPR2)[3]
Human PhagocytesNanomolar concentrations (via FPR1)[3]

Signaling Pathways in Immune Cell Chemotaxis

Upon binding to FPRs, this compound initiates a cascade of intracellular signaling events that culminate in directed cell movement. While the general framework involves G-protein activation, the specific pathways can vary between different immune cell types.

Neutrophils and Monocytes

In neutrophils and monocytes, this compound binding to FPR1 and FPR2 leads to the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[8][9] PLC activation generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[3][9] PI3K activation, in turn, activates the Akt and mitogen-activated protein kinase (MAPK) pathways, including ERK.[3][9] These pathways converge to regulate the cytoskeletal rearrangements necessary for cell migration.[3]

WKYMVm_Neutrophil_Signaling WKYMVm This compound FPR FPR1/FPR2 WKYMVm->FPR G_protein Gαi/Gβγ FPR->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3_DAG IP3 & DAG PLC->IP3_DAG MAPK MAPK (ERK) PI3K->MAPK Akt Akt PI3K->Akt Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Chemotaxis Chemotaxis Ca_PKC->Chemotaxis MAPK->Chemotaxis Akt->Chemotaxis

This compound signaling in neutrophils/monocytes.
Dendritic Cells (DCs)

This compound influences the maturation and migration of dendritic cells. In human monocyte-derived dendritic cells (MODCs), this compound acting through FPR1 and FPR3 can activate the ERK signaling pathway, which has been shown to inhibit lipopolysaccharide (LPS)-induced maturation.[3][9] This suggests a nuanced role for this compound in modulating DC function.

WKYMVm_DC_Signaling WKYMVm This compound FPR_DC FPR1/FPR3 WKYMVm->FPR_DC G_protein_DC G-protein FPR_DC->G_protein_DC ERK_DC ERK G_protein_DC->ERK_DC Maturation_Inhibition Modulation of Maturation ERK_DC->Maturation_Inhibition

This compound signaling in dendritic cells.
Natural Killer (NK) Cells

In IL-2-activated natural killer (NK) cells, this compound promotes chemotactic migration primarily through the stimulation of the ERK signaling pathway.[3][9] this compound can also activate the JNK signaling pathway in resting NK cells, leading to enhanced cytolytic activity.[3]

WKYMVm_NK_Signaling WKYMVm This compound FPR_NK FPRs WKYMVm->FPR_NK G_protein_NK G-protein FPR_NK->G_protein_NK ERK_NK ERK G_protein_NK->ERK_NK Chemotaxis_NK Chemotaxis ERK_NK->Chemotaxis_NK

This compound signaling in NK cells.

Experimental Protocols

To facilitate the study of this compound as a chemoattractant, this section provides detailed methodologies for key in vitro assays.

Chemotaxis Assay (Boyden Chamber)

The Boyden chamber assay is a widely used method to quantify the chemotactic response of cells to a chemical gradient.

  • Materials:

    • Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

    • Polycarbonate membranes with appropriate pore size (e.g., 3-5 µm for neutrophils and monocytes)

    • Chemoattractant: this compound solution

    • Cell suspension of immune cells (e.g., isolated primary neutrophils or monocytes, or cultured cell lines like HL-60)

    • Assay medium (e.g., RPMI 1640 with 0.1% BSA)

    • Fixing and staining reagents (e.g., methanol (B129727) and Giemsa stain)

    • Microscope

  • Protocol:

    • Prepare a stock solution of this compound and dilute to various concentrations in assay medium.

    • Add the this compound dilutions to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.

    • Place the polycarbonate membrane over the lower wells.

    • Prepare a suspension of immune cells in assay medium at a concentration of approximately 1 x 10^6 cells/mL.

    • Add the cell suspension to the upper wells of the chamber.

    • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a duration appropriate for the cell type (e.g., 60-90 minutes for neutrophils).

    • After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface.

    • Fix and stain the membrane to visualize the migrated cells on the lower surface.

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Plot the number of migrated cells against the concentration of this compound to determine the chemotactic response.

Chemotaxis_Workflow A Prepare this compound dilutions and add to lower chamber B Place membrane over lower chamber A->B C Add immune cell suspension to upper chamber B->C D Incubate at 37°C C->D E Remove non-migrated cells D->E F Fix and stain membrane E->F G Count migrated cells (microscopy) F->G H Analyze data G->H

Workflow for Boyden chamber chemotaxis assay.
Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation by this compound, a key event in the signaling cascade.

  • Materials:

    • Immune cells (e.g., monocytes, neutrophils, or FPR-expressing cell lines)

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • This compound solution

    • Fluorometric imaging plate reader or fluorescence microscope

  • Protocol:

    • Culture cells to an appropriate density in a 96-well black-walled, clear-bottom plate.

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the plate reader or on the microscope stage.

    • Establish a baseline fluorescence reading.

    • Add this compound at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

    • Analyze the data to determine the EC50 value for calcium mobilization.

In Vivo Therapeutic Applications and Dosages

The potent chemoattractant and immunomodulatory functions of this compound have translated into therapeutic efficacy in various preclinical models of disease.

Table 3: Summary of In Vivo Studies with this compound

Disease ModelAnimal ModelDosage and AdministrationKey FindingsReference(s)
SepsisMouse (cecal ligation and puncture)4 mg/kg, subcutaneous, twice daily for 2 daysIncreased survival, enhanced bactericidal activity of neutrophils[3][10]
Ulcerative ColitisMouse (DSS-induced)8 mg/kg, subcutaneous, every 12 hours for 6 dosesReversed weight loss, reduced bleeding and mucosal destruction[11][12]
Wound HealingDiabetic MouseTopical application of 1 µM solutionAccelerated re-epithelialization and angiogenesis[13]
Spinal Cord InjuryRat4 mg/kg, intraperitoneal, 3 times at 24h intervalsProtective effect[14]
Hindlimb IschemiaMouseIntramuscular injection of 10 µM solutionPromoted neovascularization[13]

Conclusion

This compound stands out as a robust and selective chemoattractant for a multitude of immune cells. Its ability to potently activate FPRs, particularly FPR2, triggers a cascade of well-defined signaling events that are fundamental to the immune response. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and exploit the therapeutic potential of this fascinating peptide. The successful application of this compound in various preclinical models underscores its promise as a lead compound for the development of novel immunomodulatory therapies. Further research into its detailed mechanisms of action in different immune cell subsets and its pharmacokinetic and pharmacodynamic properties will be crucial in translating its potential from the laboratory to the clinic.

References

Initial Characterization of the WKYMVm-NH2 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVm-NH2) has emerged as a potent modulator of the innate immune system. Initially identified from a peptide library, this compound is a powerful agonist for the formyl peptide receptor (FPR) family, a class of G protein-coupled receptors pivotal in host defense and inflammation. This technical guide provides a comprehensive overview of the initial characterization of this compound, detailing its receptor specificity, biological functions, and the intracellular signaling cascades it triggers. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of key pathways and workflows to facilitate further research and development.

Introduction

This compound is a synthetic hexapeptide with the amino acid sequence Trp-Lys-Tyr-Met-Val-D-Met-NH2. It is recognized for its significant anti-inflammatory and immunostimulatory properties.[1] This peptide activates various leukocyte effector functions, including chemotaxis, mobilization of complement receptor-3, and activation of NADPH oxidase.[2] Its ability to interact with the formyl peptide receptor family, particularly FPR2, makes it a subject of intense research for its therapeutic potential in a range of diseases, from inflammatory conditions to cancer.[3][4]

Receptor Binding and Specificity

This compound primarily interacts with the formyl peptide receptor (FPR) family, which in humans includes FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3.[3] While it can activate all three, it is considered a particularly strong agonist for FPR2.[3][4] The peptide has a weaker affinity for FPR1 and FPR3.[3][4] In mice, which lack an FPR3 homolog, this compound is thought to activate the FPR2 orthologs, Fpr-rs1 and Fpr-rs2.[5]

Quantitative Biological Activity

The biological effects of this compound have been quantified in various in vitro cellular assays. The following tables summarize the key potency and efficacy data.

Table 1: Receptor Activation and Calcium Mobilization

ParameterCell LineReceptorEC50 ValueReference
Calcium MobilizationHL-60FPR22 nM
Calcium MobilizationHL-60FPR380 nM
Calcium MobilizationRBL-2H3mFPR1.5 nM[6]
Calcium MobilizationRBL-2H3FPR47 nM[7]
Calcium Mobilization-FPR275 pM[8]
Calcium Mobilization-FPR33 nM[8]

Table 2: Functional Cellular Responses

ParameterCell TypeOptimal Concentration/EC50Reference
ChemotaxisHL-60 cells expressing FPRL210 - 50 nM[9]
Superoxide (B77818) ProductionNeutrophils75 nM (EC50)[9]
Cell ProliferationCaco-2 cells10 - 1000 nM (induces proliferation)[2]

Table 3: In Vivo Administration

ApplicationAnimal ModelDosageReference
Amelioration of DSS-induced ulcerative colitisMice8 mg/kg (six times over 5 days)[2]
Anti-obesity effects in HFD-fed miceMice8 mg/kg (subcutaneous, every 2 days)[10]

Signaling Pathways

Upon binding to its receptors, this compound initiates a cascade of intracellular signaling events. The activation of these pathways is crucial for the diverse cellular responses mediated by the peptide. The primary signaling pathways involve Phosphoinositide 3-kinase (PI3K), Phospholipase C (PLC), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinases (MAPKs).[4][5]

WKYMVm_NH2_Signaling_Pathway WKYMVm This compound FPRs FPRs (FPR1, FPR2, FPR3) WKYMVm->FPRs G_Protein G-Protein FPRs->G_Protein PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Cellular_Responses Cellular Responses (Chemotaxis, Phagocytosis, Superoxide Production) Ca_Mobilization->Cellular_Responses MAPK MAPK (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt Akt->Cellular_Responses MAPK->Cellular_Responses

Figure 1: this compound Signaling Pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. Below are protocols for key in vitro assays.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation by this compound.

Calcium_Mobilization_Workflow start Start cell_prep Prepare cell suspension (e.g., neutrophils, RBL-2H3 cells) start->cell_prep dye_loading Load cells with a calcium-sensitive dye (e.g., Fura-2/AM or Indo-1/AM) cell_prep->dye_loading incubation Incubate for dye uptake dye_loading->incubation wash Wash cells to remove excess dye incubation->wash resuspend Resuspend cells in a suitable buffer wash->resuspend fluorimeter Place cells in a fluorometer resuspend->fluorimeter baseline Record baseline fluorescence fluorimeter->baseline add_peptide Add this compound baseline->add_peptide record_fluorescence Record fluorescence changes over time add_peptide->record_fluorescence analysis Analyze data to determine EC50 record_fluorescence->analysis end End analysis->end

Figure 2: Calcium Mobilization Assay Workflow.

Protocol Details:

  • Cell Preparation: Isolate primary cells (e.g., human neutrophils) or use a cell line expressing the target FPR (e.g., RBL-2H3 cells).[6]

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye such as Fura-2/AM or Indo-1/AM according to the manufacturer's instructions.[6][11] Typically, this involves incubation at 37°C for a defined period.

  • Washing: After incubation, wash the cells to remove any extracellular dye.

  • Measurement: Resuspend the dye-loaded cells in a physiological buffer and place them in a fluorometer. Record the baseline fluorescence.

  • Stimulation: Add varying concentrations of this compound to the cells.

  • Data Acquisition: Continuously record the fluorescence intensity. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Analysis: The change in fluorescence is used to calculate the concentration of intracellular calcium. Dose-response curves are generated to determine the EC50 value.[6]

Chemotaxis Assay

This assay assesses the ability of this compound to induce directed cell migration.

Protocol Details:

  • Chamber Setup: Use a chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.

  • Chemoattractant: Add different concentrations of this compound to the lower wells of the chamber.

  • Cell Seeding: Place the cell suspension (e.g., neutrophils or monocytes) in the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 to allow for cell migration.

  • Quantification: After the incubation period, count the number of cells that have migrated through the membrane to the lower wells. This can be done by staining the cells and counting them under a microscope or by using a plate reader-based method.

  • Analysis: Plot the number of migrated cells against the concentration of this compound to determine the optimal chemotactic concentration.

Superoxide Production Assay

This assay measures the activation of NADPH oxidase and the subsequent production of superoxide radicals.

Protocol Details:

  • Cell Preparation: Prepare a suspension of neutrophils.

  • Reagent Preparation: Prepare a solution of a detector molecule that becomes chemiluminescent or fluorescent upon reaction with superoxide, such as luminol (B1675438) or lucigenin.

  • Measurement: In a luminometer or fluorometer, mix the cell suspension with the detector molecule.

  • Stimulation: Add varying concentrations of this compound to initiate superoxide production.

  • Data Acquisition: Measure the light emission or fluorescence over time.

  • Analysis: Generate dose-response curves to determine the EC50 for superoxide production.

Conclusion

This compound is a versatile synthetic peptide with potent immunomodulatory activities mediated through the formyl peptide receptor family. Its well-characterized effects on calcium mobilization, chemotaxis, and superoxide production, coupled with its defined signaling pathways, make it a valuable tool for research in immunology and inflammation. The data and protocols presented in this guide provide a solid foundation for scientists and drug developers interested in exploring the therapeutic potential of this compound and its analogs. Further investigation into its in vivo efficacy and safety is warranted to translate its promising preclinical profile into clinical applications.

References

The Therapeutic Potential of WKYMVm-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide WKYMVm-NH2 has emerged as a potent and selective agonist for formyl peptide receptors (FPRs), with a particularly high affinity for FPR2. This interaction triggers a cascade of intracellular signaling events that modulate a wide range of cellular functions, including chemotaxis, phagocytosis, and the production of inflammatory mediators. Extensive preclinical research has demonstrated the significant therapeutic potential of this compound in a variety of disease models, including inflammatory disorders, ischemic injuries, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, key signaling pathways, and therapeutic applications. Detailed experimental protocols for studying the effects of this compound are provided, along with a summary of quantitative data from relevant studies.

Introduction

This compound is a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met-NH2) identified through the screening of peptide libraries. It acts as a powerful agonist for the formyl peptide receptor (FPR) family, a class of G protein-coupled receptors (GPCRs) primarily expressed on immune cells.[1][2] There are three known human FPRs: FPR1, FPR2 (also known as formyl peptide receptor-like 1 or FPRL1), and FPR3.[1][2] this compound exhibits a strong binding affinity for FPR2, with weaker affinity for FPR1 and FPR3, making it a valuable tool for studying FPR2-mediated signaling and a promising candidate for therapeutic development.[1][2]

The activation of FPRs by this compound initiates a variety of cellular responses that are crucial for both innate and adaptive immunity. These responses include the directed migration of leukocytes (chemotaxis), the engulfment of pathogens and cellular debris (phagocytosis), and the release of signaling molecules (cytokines and chemokines).[3][4] Through these mechanisms, this compound has demonstrated therapeutic efficacy in preclinical models of inflammatory diseases, such as ulcerative colitis and sepsis, as well as in promoting tissue repair and regeneration in wound healing and ischemic disease models.[4][5]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the activation of FPRs, with a pronounced selectivity for FPR2.[1][2] Upon binding, it induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the subsequent initiation of downstream signaling cascades. The key signaling pathways activated by this compound are multifaceted and cell-type specific, but generally involve the following core components:

  • Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for processes like degranulation and superoxide (B77818) production in neutrophils.[6][7]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and migration. Activation of this pathway by this compound is implicated in its pro-angiogenic and tissue-regenerative effects.[1][2]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including ERK1/2, p38, and JNK, is involved in a wide array of cellular processes, including inflammation, proliferation, and differentiation. This compound has been shown to activate MAPK pathways, contributing to its diverse biological activities.[8]

  • Signal Transducer and Activator of Transcription (STAT) Pathway: The JAK/STAT pathway is critical for cytokine signaling. This compound can modulate the activation of STAT proteins, such as STAT3 and STAT6, influencing inflammatory responses and cell differentiation.[9]

The intricate interplay of these pathways ultimately dictates the cellular response to this compound stimulation.

WKYMVm_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses WKYMVm This compound FPR2 FPR2 WKYMVm->FPR2 G_protein Gα Gβγ FPR2->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras JAK JAK G_protein->JAK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 release PKC PKC DAG->PKC activates Chemotaxis Chemotaxis Ca2->Chemotaxis Superoxide Superoxide Production PKC->Superoxide PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to Akt Akt PIP3->Akt activates Angiogenesis Angiogenesis Akt->Angiogenesis Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Inflammation Inflammation Modulation ERK->Inflammation ERK->Proliferation STAT STAT JAK->STAT phosphorylates Transcription Gene Transcription STAT->Transcription dimerizes & translocates to STAT->Inflammation

Caption: this compound Signaling Cascade via FPR2.

Therapeutic Potential

The diverse biological activities of this compound have positioned it as a promising therapeutic agent for a range of pathological conditions.

Inflammatory Diseases

This compound has demonstrated significant anti-inflammatory and immunomodulatory effects in various models of inflammatory disease.

  • Ulcerative Colitis: In dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models in mice, administration of this compound has been shown to ameliorate disease severity by reducing weight loss, bleeding, and mucosal damage.[4][10] The therapeutic effect is primarily mediated through FPR2 and involves the modulation of cytokine production, including the reduction of pro-inflammatory cytokines like IL-23 and TGF-β.[4][10]

  • Sepsis: In models of polymicrobial sepsis, this compound treatment has been found to improve survival rates.[11][12] It achieves this by inhibiting the production of key inflammatory cytokines such as TNF-α and IL-1β, while enhancing the production of Th1 cytokines like IFN-γ and IL-12.[11][12]

  • Rheumatoid Arthritis: this compound has shown potential in alleviating the symptoms of rheumatoid arthritis by promoting the production of the anti-inflammatory cytokine IL-10, which in turn suppresses the differentiation of pro-inflammatory Th1 and Th17 cells.[2][5]

Tissue Regeneration and Wound Healing

This compound plays a crucial role in promoting tissue repair and regeneration, particularly in the context of wound healing and ischemic diseases.

  • Cutaneous Wound Healing: Topical application of this compound has been shown to accelerate wound healing in diabetic rats.[1][5] It promotes angiogenesis (the formation of new blood vessels), re-epithelialization, and the infiltration of immune cells like macrophages, which are essential for the healing process.[1][5]

  • Ischemic Diseases: In models of hindlimb ischemia, this compound has been found to enhance the homing of endothelial progenitor cells to the site of injury, leading to increased neovascularization and improved blood flow.[4]

Neurodegenerative Diseases

Emerging evidence suggests that this compound may have therapeutic potential in neurodegenerative diseases by modulating neuroinflammation and promoting neural stem cell (NSC) function.[2][5] It has been shown to promote the proliferation, migration, and survival of NSCs, which could contribute to neural repair.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeReceptorEC50 / Optimal ConcentrationReference(s)
Receptor ActivationHL-60FPRL1 (FPR2)2 nM[6]
HL-60FPRL280 nM[6]
Superoxide ProductionNeutrophilsFPRL1 (FPR2)75 nM[6]
ChemotaxisHL-60 expressing FPRL2FPRL210 - 50 nM[6]
Calcium MobilizationRBL-2H3 expressing FPRFPR47 nM[13]
RBL-2H3 expressing mFPRmFPR1.5 nM[3]
Cell ProliferationCaco-2-10 - 1000 nM[14]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

Animal ModelDisease/ConditionDosageRoute of AdministrationKey FindingsReference(s)
MouseDSS-induced Ulcerative Colitis8 mg/kgSubcutaneousAmeliorated disease severity, reduced inflammatory cytokines.[10]
RatDiabetic Cutaneous Wound1 µM (topical)TopicalAccelerated wound healing and angiogenesis.[4]
RatPharmacokinetics2.5 mg/kgIntraperitonealT½: 4.9 min, Cmax: 87.6 ng/mL, AUC: 895.7 minng/mL[11]
RatPharmacokinetics2.5 mg/kgIntravenousT½: 15.7 min, Cmax: 312.5 ng/mL, AUC: 2677.9 minng/mL[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.

In Vitro Assays

experimental_workflow_invitro cluster_cell_prep Cell Preparation cluster_assays Functional Assays cluster_data Data Analysis cell_culture Cell Culture (e.g., Neutrophils, HL-60) cell_isolation Cell Isolation/ Harvesting cell_culture->cell_isolation chemotaxis Chemotaxis Assay (Boyden Chamber) cell_isolation->chemotaxis superoxide Superoxide Production (Lucigenin Assay) cell_isolation->superoxide calcium Calcium Mobilization (Fura-2 AM Assay) cell_isolation->calcium data_acquisition Data Acquisition (Microscopy, Plate Reader) chemotaxis->data_acquisition superoxide->data_acquisition calcium->data_acquisition quantification Quantification & Statistical Analysis data_acquisition->quantification

Caption: General workflow for in vitro functional assays.

This assay measures the directed migration of cells towards a chemoattractant.[5][12]

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pores for neutrophils)

  • Isolated neutrophils or other cells of interest

  • Chemoattractant: this compound (serial dilutions, e.g., 1 pM to 100 nM)

  • Control chemoattractant (e.g., fMLP)

  • Assay buffer (e.g., PBS)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add 25 µL of the chemoattractant solutions to the lower wells of the Boyden chamber in triplicate. Use assay buffer alone as a negative control.

  • Place the polycarbonate membrane over the lower wells.

  • Assemble the chamber by placing the silicon gasket and the upper chamber on top.

  • Adjust the concentration of isolated neutrophils to 1 x 10^7 cells/mL in assay buffer.

  • Add 40 µL of the cell suspension to each of the upper wells.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 20-60 minutes.

  • After incubation, aspirate the remaining cells from the upper chamber.

  • Disassemble the chamber and remove the membrane.

  • Scrape the non-migrated cells from the upper side of the membrane.

  • Fix and stain the membrane with the migrated cells on the lower side.

  • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

This assay quantifies the production of superoxide radicals by activated phagocytes.[8][15][16]

Materials:

  • Isolated neutrophils or other phagocytic cells

  • This compound

  • Phorbol myristate acetate (B1210297) (PMA) as a positive control

  • Lucigenin (B191737) solution (e.g., 100 µM)

  • Assay buffer (e.g., PBS with glucose, Mg2+, and Ca2+)

  • Luminometer or plate reader with chemiluminescence detection

Procedure:

  • Prepare a suspension of neutrophils (e.g., 5 x 10^4 cells) in the assay buffer.

  • Add the cell suspension to the wells of a 96-well plate.

  • Add the lucigenin solution to each well.

  • Incubate the plate at 37°C for approximately 3 minutes.

  • Add this compound (at various concentrations) or PMA to the wells to stimulate the cells.

  • Immediately measure the chemiluminescence signal using a luminometer over a period of time (e.g., 30 minutes).

This assay measures changes in intracellular calcium concentration upon cell stimulation.[1][2][11][17]

Materials:

  • Adherent or suspension cells

  • Fura-2 AM (cell-permeant calcium indicator)

  • Pluronic F-127 (to aid dye loading)

  • Assay buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution)

  • This compound

  • Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

  • Culture cells to the desired confluency on coverslips or in a 96-well plate.

  • Prepare a Fura-2 AM loading solution (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in assay buffer).

  • Remove the culture medium and wash the cells with the assay buffer.

  • Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

  • Wash the cells with the assay buffer to remove excess dye and allow for de-esterification of the dye within the cells for about 30 minutes.

  • Place the cells on the fluorescence imaging system.

  • Establish a baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Add this compound to the cells and continue to record the fluorescence intensity at both excitation wavelengths.

  • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm to determine the relative change in intracellular calcium concentration.

In Vivo Models

experimental_workflow_invivo cluster_model_induction Model Induction cluster_treatment Treatment cluster_evaluation Evaluation cluster_data_analysis Data Analysis animal_prep Animal Acclimatization (e.g., Rats, Mice) disease_induction Disease Induction (e.g., STZ, DSS) animal_prep->disease_induction treatment_admin This compound Administration (e.g., Topical, Subcutaneous) disease_induction->treatment_admin clinical_monitoring Clinical Monitoring (e.g., Weight, Wound Area) treatment_admin->clinical_monitoring histology Histological Analysis treatment_admin->histology biochemical_assays Biochemical Assays (e.g., Cytokine Levels) treatment_admin->biochemical_assays data_collection Data Collection clinical_monitoring->data_collection histology->data_collection biochemical_assays->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis

Caption: General workflow for in vivo disease models.

This model is used to study wound healing in a diabetic setting.[14][18][19]

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • Glucometer

  • Surgical instruments for creating wounds

  • This compound solution for topical application

Procedure:

  • Induce diabetes by a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) dissolved in cold citrate buffer.

  • Monitor blood glucose levels after 48-72 hours. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

  • Allow the diabetic condition to stabilize for about 2 weeks.

  • Anesthetize the diabetic rats.

  • Shave the dorsal area and create full-thickness excisional wounds (e.g., 8 mm diameter) using a biopsy punch.

  • Topically apply this compound solution (e.g., 20 µL of 1 µM) or vehicle control to the wounds daily.

  • Monitor wound closure by tracing the wound area at regular intervals (e.g., days 3, 7, 14).

  • At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining, immunohistochemistry for angiogenesis markers).

This is a widely used model for inducing colitis that resembles human ulcerative colitis.[4][9][20][21][22][23]

Materials:

  • C57BL/6 mice

  • Dextran sulfate sodium (DSS) salt (36-50 kDa)

  • This compound for subcutaneous injection

  • Animal balance

  • Scoring system for disease activity index (DAI) based on weight loss, stool consistency, and bleeding.

Procedure:

  • Acclimatize the mice for at least one week.

  • Induce acute colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • For a chronic model, administer cycles of DSS (e.g., 5 days of DSS) followed by a rest period with regular drinking water (e.g., 7 days).

  • Administer this compound (e.g., 8 mg/kg) or vehicle control subcutaneously at specified time points (e.g., once daily).

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the DAI.

  • At the end of the study, euthanize the mice and collect the colons.

  • Measure the colon length and collect tissue for histological examination and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

Conclusion

The synthetic hexapeptide this compound represents a significant tool for investigating the roles of formyl peptide receptors, particularly FPR2, in health and disease. Its potent and selective agonistic activity has been leveraged to demonstrate promising therapeutic effects in a multitude of preclinical models of inflammatory diseases, tissue injury, and neurodegeneration. The detailed understanding of its mechanism of action and the downstream signaling pathways provides a solid foundation for its further development as a novel therapeutic agent. The experimental protocols and quantitative data summarized in this guide are intended to facilitate future research in this exciting field and accelerate the translation of this compound from the laboratory to the clinic. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this promising peptide.

References

Methodological & Application

Application Notes: WKYMVm-NH2 Induced Cell Migration Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WKYMVm-NH2 is a synthetic hexapeptide agonist for formyl peptide receptors (FPRs), primarily targeting FPR1 and FPR2 (also known as FPRL1). These G-protein coupled receptors are widely expressed on various cell types, including immune cells like neutrophils and monocytes, as well as non-myeloid cells such as endothelial and neural stem cells. The activation of FPRs by this compound initiates a cascade of intracellular signaling events that regulate critical cellular functions, most notably chemotaxis, the directed migration of cells towards a chemical gradient. This property makes this compound an invaluable tool for studying cell migration, inflammation, immune response, and tissue regeneration.

These application notes provide a detailed protocol for utilizing this compound in a transwell cell migration assay, a widely accepted method for quantifying the chemotactic response of cells in vitro.

Key Applications

  • Immunology and Inflammation Research: Studying the migration of neutrophils, monocytes, macrophages, and lymphocytes towards sites of inflammation.

  • Cancer Biology: Investigating the metastatic potential of cancer cells and the infiltration of immune cells into the tumor microenvironment.

  • Neuroscience: Examining the migration of neural stem cells during development and in response to injury.

  • Drug Discovery: Screening for novel compounds that modulate FPR signaling and cell migration.

  • Wound Healing and Angiogenesis: Assessing the migration of endothelial cells and fibroblasts in tissue repair and neovascularization processes.

Quantitative Data Summary

The optimal concentration of this compound and incubation times for cell migration assays are cell-type dependent. The following tables summarize key quantitative data reported in the literature.

Table 1: Effective Concentrations of this compound in Chemotaxis

Cell TypeReceptor(s)Optimal Concentration RangeMaximal EffectEC50 ValueReference(s)
HL-60 cells expressing FPRL2FPRL210 - 50 nM--
Mouse Neural Stem Cells (mNSCs)FPR2-1 µM-
PhagocytesFPR2Picomolar (pM) range-75 pM (for Ca2+ mobilization)
Cells expressing FPR1FPR1Nanomolar (nM) range--
mFPR-expressing RBL cellsmFPR--1.5 nM (for Ca2+ mobilization)

Table 2: General Parameters for Transwell Migration Assays

ParameterRecommended RangeNotesReference(s)
Cell Seeding Density1 x 10^5 to 1 x 10^6 cells/mLOptimize for each cell type.
Incubation Time4 - 24 hoursDependent on cell type and chemoattractant concentration.
Serum Starvation12 - 24 hoursReduces basal migration rates.
Transwell Pore Size3 - 8 µmDependent on cell size.

This compound Signaling Pathway

This compound binding to FPRs initiates a signaling cascade through G-proteins, leading to the activation of multiple downstream pathways that orchestrate the cytoskeletal rearrangements necessary for cell migration.

Application Notes and Protocols for In Vitro Chemotaxis Studies Using WKYMVm-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WKYMVm-NH2 is a synthetic hexapeptide that acts as a potent agonist for formyl peptide receptors (FPRs), particularly FPR1, FPR2 (also known as FPRL1), and FPR3. These G-protein coupled receptors are predominantly expressed on various immune cells, including neutrophils, monocytes, macrophages, and dendritic cells, as well as on other cell types like endothelial and some cancer cells. By activating FPRs, this compound induces a range of cellular responses, most notably chemotaxis, the directed migration of cells along a chemical gradient. This makes this compound an invaluable tool for studying inflammatory responses, immune cell trafficking, and for the development of novel therapeutic agents targeting these pathways.

These application notes provide detailed protocols for utilizing this compound in in vitro chemotaxis studies, guidance on data interpretation, and an overview of the underlying signaling mechanisms.

Data Presentation: this compound Activity

The following table summarizes the effective concentrations and cellular responses of this compound in various in vitro chemotaxis and related functional assays.

Cell TypeReceptor(s)Assay TypeEffective Concentration (EC50 or Optimal)Observed EffectReference
HL-60 cells expressing FPRL1FPRL1 (FPR2)Chemotaxis / Calcium Mobilization2 nM (EC50)Induction of chemotaxis and calcium influx.
HL-60 cells expressing FPRL2FPRL2Chemotaxis10-50 nM (Optimal)Optimal cell migration.
NeutrophilsFPRL1 (FPR2)Superoxide (B77818) Production75 nM (EC50)Stimulation of superoxide production.
MonocytesFPRsChemotaxisNot specifiedInduces chemotactic migration.
Caco-2 cellsFPRsCell Proliferation10-1000 nMInduces cell proliferation.
Human Endothelial Colony-Forming Cells (ECFCs)FPR2Chemotaxis, Tube FormationNot specifiedPromotes chemotaxis and endothelial tube formation.
Human Umbilical Vein Endothelial Cells (HUVECs)FPR2Chemotaxis, Tube FormationNot specifiedPromotes chemotaxis and endothelial tube formation.

Signaling Pathways

This compound binding to Formyl Peptide Receptors (FPRs) initiates a cascade of intracellular signaling events that orchestrate the chemotactic response. The primary signaling pathway involves the activation of G-proteins, leading to the stimulation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). These, in turn, trigger downstream effectors that regulate cytoskeletal rearrangement, cell polarization, and directed cell movement.

WKYMVm_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol WKYMVm This compound FPR FPR1/FPR2 WKYMVm->FPR Binds G_protein Gαi/βγ FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3-Kinase (PI3K) G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K->PIP2 Phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PIP2->PIP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Actin Actin Polymerization & Cytoskeletal Rearrangement PKC->Actin Ca_release->Actin Akt Akt/PKB PIP3->Akt Rac_Cdc42 Rac/Cdc42 Akt->Rac_Cdc42 Rac_Cdc42->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis

Caption: this compound signaling pathway leading to chemotaxis.

Experimental Protocols

Protocol 1: Boyden Chamber (Transwell) Chemotaxis Assay

This is a widely used method for quantifying in vitro chemotaxis.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free water or DMSO for peptide reconstitution

  • Chemotaxis chamber (e.g., 24-well or 96-well Transwell plates with polycarbonate membranes; pore size dependent on cell type, typically 3-8 µm)

  • Cell type of interest (e

Application Notes and Protocols: Assessing WKYMVm-NH2 Effects on Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WKYMVm-NH2 is a synthetic hexapeptide that has garnered significant interest in immunological research due to its potent immunomodulatory activities. It primarily acts as an agonist for the formyl peptide receptor (FPR) family, with a particularly high affinity for FPR2 (also known as FPRL1).[1][2] Activation of these G protein-coupled receptors on various immune cells, including neutrophils, monocytes, macrophages, dendritic cells (DCs), and natural killer (NK) cells, triggers a cascade of intracellular signaling events, leading to a wide range of cellular responses, most notably the release of cytokines.[1][2]

These application notes provide a comprehensive guide to assessing the effects of this compound on cytokine release. It includes a summary of its impact on different immune cell types, detailed experimental protocols for in vitro and ex vivo analysis, and diagrams of the key signaling pathways involved.

Data Presentation: this compound and Cytokine Release

The effects of this compound on cytokine production are multifaceted and depend on the specific immune cell type and the surrounding microenvironment. The following tables summarize the reported effects of this compound on the release of key pro-inflammatory and anti-inflammatory cytokines.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Release

CytokineCell TypeEffectReference
TNF-α Macrophages, MonocytesDown-regulation[1][2][3]
NeutrophilsDown-regulation[3]
IL-1β Macrophages, MonocytesDown-regulation[1][2][3]
IL-6 Macrophages, MonocytesDown-regulation[1][2][3]
Dendritic Cells (DCs)Down-regulation[1][4]
IL-12 Dendritic Cells (DCs)Up-regulation/Down-regulation (context-dependent)[1][4]
IFN-γ Natural Killer (NK) CellsUp-regulation[1][4]
CD8+ T CellsUp-regulation (in synergy with other stimuli)[1]
IL-17 T CellsUp-regulation (indirectly)[2]

Table 2: Effect of this compound on Anti-inflammatory Cytokine Release

CytokineCell TypeEffectReference
IL-10 Dendritic Cells (DCs), MacrophagesUp-regulation[1][2][3][4]
TGF-β MacrophagesUp-regulation[1][3]

Signaling Pathways

This compound-mediated cytokine release is initiated by its binding to Formyl Peptide Receptors (FPRs), primarily FPR2/FPRL1. This interaction activates downstream signaling cascades that are crucial for immune cell activation and function.

WKYMVm_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WKYMVm This compound FPR FPR1 / FPR2 WKYMVm->FPR G_protein Gαi / Gβγ FPR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK (ERK, p38, JNK) PKC->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB STAT STATs MAPK->STAT Transcription Gene Transcription NFkB->Transcription STAT->Transcription Cytokine_Release Cytokine Release Transcription->Cytokine_Release

Caption: this compound signaling pathway leading to cytokine release.

Experimental Workflow

A typical workflow for assessing the effects of this compound on cytokine release involves several key stages, from immune cell isolation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis cell_isolation Immune Cell Isolation (e.g., Neutrophils, PBMCs) cell_culture Cell Culture & Seeding cell_isolation->cell_culture wky_stim This compound Stimulation (Dose-response & Time-course) cell_culture->wky_stim supernatant_collection Supernatant Collection wky_stim->supernatant_collection cell_lysis Cell Lysis (for intracellular) wky_stim->cell_lysis elisa ELISA / Multiplex Assay supernatant_collection->elisa data_analysis Data Analysis elisa->data_analysis flow_cytometry Intracellular Cytokine Staining (Flow Cytometry) cell_lysis->flow_cytometry flow_cytometry->data_analysis

Caption: General experimental workflow for cytokine release assessment.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which can then be used for monocyte-derived macrophage differentiation or direct stimulation of lymphocytes and monocytes.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical centrifuge tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium.

  • Count the cells using a hemocytometer or an automated cell counter and assess viability (e.g., with Trypan Blue).

Protocol 2: Differentiation and Stimulation of Monocyte-Derived Macrophages (MDMs)

Materials:

  • Isolated PBMCs

  • Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)

  • This compound

  • Lipopolysaccharide (LPS) as a positive control

Procedure:

  • Seed PBMCs in a culture plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Allow monocytes to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Gently wash the plate with warm PBS to remove non-adherent cells (lymphocytes).

  • Add fresh complete RPMI-1640 medium containing 50 ng/mL of M-CSF.

  • Incubate for 6-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days to allow differentiation into macrophages.

  • On day 7, replace the medium with fresh medium and stimulate the MDMs with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., PBS or DMSO) and a positive control (e.g., 100 ng/mL LPS).

  • After incubation, collect the cell culture supernatants for cytokine analysis by ELISA or multiplex assay.

Protocol 3: Stimulation of Human Neutrophils

This protocol details the stimulation of freshly isolated human neutrophils for the assessment of rapid cytokine release.

Materials:

  • Human whole blood collected in EDTA tubes

  • Dextran/Ficoll-Paque for neutrophil isolation

  • This compound

  • fMLP as a positive control

Procedure:

  • Isolate neutrophils from whole blood using a Dextran sedimentation and Ficoll-Paque density gradient centrifugation method.[5][6][7][8]

  • Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with Ca2+/Mg2+).

  • Seed the neutrophils in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Stimulate the cells with a dose range of this compound (e.g., 1 nM to 1 µM) for a short duration (e.g., 1-4 hours).[9][10] Include a vehicle control and a positive control (e.g., 100 nM fMLP).

  • After stimulation, centrifuge the plate and collect the supernatants for cytokine measurement.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol provides a general procedure for quantifying the concentration of a specific cytokine (e.g., TNF-α, IL-6, IL-10) in the collected cell culture supernatants.

Materials:

  • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Collected cell culture supernatants

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/blocking buffer

  • Stop solution

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times.

  • Add the substrate solution and incubate until color develops (typically 15-30 minutes).

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.[11][12][13][14][15]

Protocol 5: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the identification of cytokine-producing cells at a single-cell level, which is particularly useful for heterogeneous cell populations like PBMCs or for identifying specific subsets of cytokine-producing cells (e.g., IFN-γ producing NK cells).

Materials:

  • Stimulated cells

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD56) and intracellular cytokines (e.g., IFN-γ, IL-10)

  • Flow cytometer

Procedure:

  • Stimulate the cells with this compound as described in the relevant protocol. For the last 4-6 hours of stimulation, add a protein transport inhibitor to the culture medium to allow for intracellular cytokine accumulation.

  • After stimulation, harvest the cells and wash them with PBS.

  • Stain for surface markers by incubating the cells with the corresponding antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells to remove unbound antibodies.

  • Fix the cells with a fixation buffer for 20 minutes at room temperature.

  • Wash the cells and then permeabilize them by resuspending in a permeabilization buffer.

  • Stain for intracellular cytokines by incubating the cells with the fluorochrome-conjugated anti-cytokine antibodies for 30 minutes at room temperature in the dark.

  • Wash the cells twice with the permeabilization buffer.

  • Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to quantify the percentage of cytokine-positive cells within specific cell populations.[16][17][18][19][20]

Conclusion

The synthetic peptide this compound is a potent modulator of cytokine release from various immune cells. Its ability to elicit both pro- and anti-inflammatory responses highlights its complex role in immunoregulation and its potential as a therapeutic agent. The protocols and information provided in these application notes offer a robust framework for researchers to investigate the nuanced effects of this compound on cytokine networks, contributing to a deeper understanding of its mechanism of action and its potential applications in drug development.

References

Application Notes and Protocols for WKYMVm-NH2 in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WKYMVm-NH2 is a synthetic hexapeptide agonist for formyl peptide receptors (FPRs), with a particularly strong affinity for formyl peptide receptor 2 (FPR2/ALX). FPRs are G protein-coupled receptors expressed on various immune cells, including microglia, the resident immune cells of the central nervous system (CNS). In the context of neuroinflammation, a key process in the pathophysiology of neurodegenerative diseases and CNS injuries, the activation of FPR2 by this compound has demonstrated significant therapeutic potential. These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-inflammatory effects in the CNS primarily through the activation of FPR2 on microglial cells. This interaction initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory responses and the promotion of neuroprotective phenotypes. The key signaling pathways involved include the inhibition of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and nuclear factor-κB (NF-κB) pathways. Activation of FPR2 by this compound has been shown to inhibit the M1 pro-inflammatory polarization of microglia and reduce the secretion of key pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Troubleshooting & Optimization

troubleshooting WKYMVm-NH2 chemotaxis assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and other common issues encountered during WKYMVm-NH2 chemotaxis assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues researchers may encounter during their experiments in a question-and-answer format.

Q1: Why am I observing high background migration in my negative control wells?

High background migration, where cells migrate in the absence of a chemoattractant gradient, can be caused by several factors:

  • Cell Health and Passage Number: Cells that are unhealthy, stressed, or have been passaged too many times may exhibit increased random migration. It is recommended to use cells in their logarithmic growth phase and within a consistent, low passage number range.

  • Presence of Unwanted Chemoattractants: Fetal Bovine Serum (FBS) is a potent chemoattractant. Ensure that the assay medium used to resuspend the cells in the upper chamber is serum-free to establish a proper gradient.[1] Any serum or other chemoattractants in the upper chamber can lead to non-specific migration.

  • Mechanical Stress: Improper handling of the Transwell inserts, such as jarring or creating bubbles under the membrane, can cause cells to be dislodged and fall through the pores, leading to a false-positive signal.

  • Membrane Pore Size: If the pore size of the membrane is too large for the cell type, cells may passively drop through instead of actively migrating. Ensure the pore size is appropriate for your specific cells (see Table 2).

Q2: My cells are not migrating towards this compound, or the migration is very low.

Several factors can contribute to low or no cell migration in your assay:

  • Suboptimal this compound Concentration: The chemotactic response to this compound is dose-dependent and can exhibit a bell-shaped curve. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. For HL-60 cells expressing FPRL2, optimal migration is observed at concentrations between 10 and 50 nM.[2] For primary neutrophils, picomolar to nanomolar concentrations may be effective.[3]

  • Receptor Expression and Desensitization: The primary receptors for this compound are Formyl Peptide Receptors (FPRs), particularly FPR2.[4] Ensure your cells express adequate levels of these receptors. Prolonged exposure to the ligand can also lead to receptor desensitization.

  • Cell Viability and Density: Low cell viability will naturally result in poor migration. Ensure cells are healthy and seeded at an optimal density. Too low a density will result in a weak signal, while too high a density can lead to overcrowding and inhibition of migration.

  • Incubation Time: The optimal incubation time can vary depending on the cell type and experimental conditions. A time-course experiment is recommended to determine the peak migration time. For neutrophils, migration can be rapid, often occurring within 1.5 to 4 hours.[1][5]

  • Improper Gradient Formation: Ensure a clear chemoattractant gradient is established between the upper and lower chambers. This includes using serum-free media in the upper chamber and avoiding bubbles beneath the insert.

Q3: I am seeing significant variability between my replicate wells.

Inconsistent results between replicates can be frustrating. Here are some common causes and solutions:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension by gently pipetting before seeding each well. Inconsistent cell numbers will lead to variable migration counts.

  • Pipetting Errors: Inaccurate pipetting of cells or this compound can introduce significant variability. Calibrate your pipettes regularly and use consistent pipetting techniques.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can alter media and chemoattractant concentrations. To mitigate this, consider not using the outer wells or filling them with sterile PBS or media to create a humidity barrier.

  • Incomplete Cell Lysis or Staining: If using a dye-based quantification method, ensure that the cell lysis and staining steps are complete and consistent across all wells.

Q4: How should I prepare and store my this compound stock solution?

Proper handling of this compound is critical for reproducible results.

  • Reconstitution: Reconstitute the lyophilized peptide in a sterile, high-quality solvent such as DMSO or sterile water.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. A working solution can be prepared by diluting the stock in the appropriate assay buffer just before use.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound chemotaxis assays. These values should be used as a starting point for optimization in your specific experimental system.

Table 1: this compound Concentration Ranges for Chemotaxis

Cell TypeReceptor(s)Optimal Concentration RangeReference
HL-60 (FPRL2 expressing)FPRL210 - 50 nM[2]
Human NeutrophilsFPR1, FPR2/FPRL1pM to nM range[3]
Human MonocytesFPR1, FPR2/FPRL1Not specified, likely similar to neutrophils[3]

Table 2: Recommended Transwell Assay Parameters

ParameterRecommendation for NeutrophilsRecommendation for MonocytesReference
Cell Seeding Density 2 x 10^5 - 1 x 10^6 cells/well5 x 10^4 - 2 x 10^5 cells/well[6]
Incubation Time 1.5 - 4 hours2 - 6 hours[1][5]
Membrane Pore Size 3 - 5 µm5 - 8 µm[7][8]
Membrane Material Polycarbonate or PolyesterPolycarbonate or Polyester[9]

Experimental Protocols

Detailed Methodology for a Standard this compound Chemotaxis Assay (Transwell)

This protocol provides a general framework for a this compound chemotaxis assay using a Transwell system. Optimization of cell number, this compound concentration, and incubation time is recommended.

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • For adherent cells, gently detach using a non-enzymatic cell dissociation buffer. For suspension cells, collect by centrifugation.

    • Wash cells with serum-free culture medium and resuspend in serum-free medium at the desired concentration (e.g., 1 x 10^6 cells/mL).

    • Optional: Serum starve cells for 2-4 hours prior to the assay to enhance responsiveness.

  • Assay Setup:

    • Add serum-free medium to the lower wells of the Transwell plate to pre-hydrate the membranes for at least 30 minutes in a 37°C incubator.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the pre-hydration medium from the lower wells and add the this compound dilutions. Include a negative control well with serum-free medium only and a positive control (e.g., 10% FBS).

    • Carefully add the cell suspension to the upper chamber of the Transwell inserts. Avoid introducing air bubbles.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for the optimized duration (e.g., 1.5-4 hours for neutrophils).

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell inserts from the plate.

    • Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a fixative such as methanol (B129727) or paraformaldehyde.

    • Stain the cells with a suitable stain like Crystal Violet or DAPI.

    • Wash the inserts to remove excess stain and allow them to air dry.

    • Image the membrane using a microscope and count the number of migrated cells in several representative fields.

    • Alternatively, eluted the stain and measure the absorbance using a plate reader, or use a fluorescent-based detection method with pre-labeled cells.

Visualizations

This compound Signaling Pathway

WKYMVm_Signaling_Pathway WKYMVm This compound FPR FPRs (FPR1, FPR2/FPRL1) WKYMVm->FPR G_protein Gαi/Gβγ FPR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PI3K PI3K G_protein->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes Akt Akt PI3K->Akt activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Actin Actin Polymerization Ca_release->Actin PKC->Actin Akt->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: this compound signaling pathway leading to chemotaxis.

Experimental Workflow for this compound Chemotaxis Assay

Chemotaxis_Workflow start Start prep_cells Prepare Cells (Harvest, Wash, Resuspend) start->prep_cells seed_cells Seed Cells (Add cell suspension to upper chamber) prep_cells->seed_cells prep_plate Prepare Transwell Plate (Add this compound to lower chamber) prep_plate->seed_cells incubate Incubate (e.g., 1.5-4 hours at 37°C) seed_cells->incubate remove_non_migrated Remove Non-Migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain quantify Quantify Migration (Microscopy or Plate Reader) fix_stain->quantify end End quantify->end

Caption: A typical workflow for a this compound chemotaxis assay.

References

Technical Support Center: Optimizing WKYMVm-NH2 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of the synthetic hexapeptide, WKYMVm-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic hexapeptide with the sequence Trp-Lys-Tyr-Met-Val-Met-NH2. It functions as a potent agonist for Formyl Peptide Receptors (FPRs), a family of G-protein coupled receptors involved in the innate immune system.[1][2][3][4] this compound exhibits a particularly strong affinity for FPR2 (also known as FPRL1), and to a lesser extent, for FPR1 and FPR3.[2][3] Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways, leading to various cellular responses.[1][2][3][4]

Q2: What are the common in vitro applications of this compound?

A2: this compound is utilized in a variety of in vitro assays to study immune cell function and inflammatory responses. Common applications include:

  • Chemotaxis assays: To study the migration of immune cells, such as neutrophils and monocytes.[5][6]

  • Calcium mobilization assays: To measure the increase in intracellular calcium levels upon receptor activation.[4][7]

  • Superoxide production assays: To assess the activation of NADPH oxidase and the generation of reactive oxygen species (ROS) in phagocytes.[1][6]

  • Cell proliferation assays: To investigate the effect of this compound on the growth of certain cell types, like intestinal epithelial cells.[5]

  • Cytokine release assays: To measure the modulation of pro- and anti-inflammatory cytokine production.[7]

  • Phagocytosis assays: To evaluate the engulfment of particles by immune cells like dendritic cells.[7]

Q3: What is a recommended starting concentration range for this compound in a new in vitro experiment?

A3: For initial experiments, it is advisable to perform a dose-response curve over a broad concentration range to determine the optimal concentration for your specific cell type and assay. A general starting range is from 1 nM to 10 µM . For chemotaxis and calcium mobilization, effects can be seen at picomolar to nanomolar concentrations.[4] For other assays like cell proliferation, a wider range up to 1 µM might be necessary.[5]

Troubleshooting Guide

Issue 1: No or low cellular response observed after this compound treatment.

  • Possible Cause 1: Suboptimal Peptide Concentration.

    • Solution: Perform a comprehensive dose-response experiment. We recommend a starting range of 10⁻¹¹ M to 10⁻⁵ M to cover the full spectrum of potential activity. The optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured.

  • Possible Cause 2: Poor Peptide Solubility or Stability.

    • Solution: this compound is generally soluble in water.[7][8] However, if you encounter solubility issues, you can dissolve it in a small amount of DMSO before diluting it to the final concentration in your aqueous assay buffer. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 3: Low or Absent Receptor Expression.

    • Solution: Confirm that your cell line expresses the target receptors (FPR1, FPR2/FPRL1, FPR3). You can verify this through techniques like RT-qPCR, western blotting, or flow cytometry.

  • Possible Cause 4: Incorrect Assay Conditions.

    • Solution: Ensure that the pH, temperature, and incubation time of your assay are optimal for both your cells and the peptide's activity.

Issue 2: High background or non-specific effects observed.

  • Possible Cause 1: Peptide Concentration is too High.

    • Solution: High concentrations of peptides can sometimes lead to off-target effects. Lower the concentration of this compound and focus on the lower end of the dose-response curve where specific receptor-mediated effects are more likely to be observed.

  • Possible Cause 2: Contamination of Peptide or Reagents.

    • Solution: Ensure that your peptide stock and all assay reagents are free from contaminants. Use sterile techniques and high-purity reagents.

Issue 3: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent Cell Seeding or Treatment Application.

    • Solution: Ensure uniform cell seeding density across all wells. When adding this compound, mix gently but thoroughly to ensure even distribution.

  • Possible Cause 2: Peptide Degradation.

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Aliquot the stock solution upon receipt and store at -20°C or -80°C to minimize degradation from multiple freeze-thaw cycles.

Data Presentation: this compound Concentration Ranges for In Vitro Assays

Assay TypeCell TypeEffective Concentration RangeEC50Reference
Calcium MobilizationFPR2-expressing HL-60 cellsNot specified2 nM[6][9]
Calcium MobilizationFPR3-expressing HL-60 cellsNot specified80 nM[9]
ChemotaxisFPRL2-expressing HL-60 cells10 nM - 50 nMNot specified[6]
Superoxide ProductionNeutrophilsNot specified75 nM[6]
Cell ProliferationCaco-2 cells10 nM - 1000 nMNot specified[5]

EC50 (Half-maximal effective concentration) values can vary depending on the specific experimental conditions and cell line used.

Experimental Protocols

1. General Protocol for Preparing this compound Stock Solution

  • Weighing: Carefully weigh the lyophilized this compound powder.

  • Reconstitution: Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1 mM. For example, for a peptide with a molecular weight of 856.13 g/mol , dissolve 0.856 mg in 1 mL of water.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes.

  • Storage: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

2. Protocol for In Vitro Chemotaxis Assay (Boyden Chamber)

  • Cell Preparation: Culture your cells of interest (e.g., neutrophils, monocytes) and resuspend them in assay medium (e.g., RPMI with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup: Place the Boyden chamber insert (with a porous membrane) into the wells of a 24-well plate.

  • Chemoattractant Addition: In the lower chamber, add different concentrations of this compound (e.g., 0.1 nM to 100 nM) diluted in assay medium. Include a negative control (medium only) and a positive control (a known chemoattractant).

  • Cell Addition: Add 100 µL of the cell suspension to the upper chamber of the insert.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-3 hours (incubation time may need optimization).

  • Cell Staining and Counting: After incubation, remove the insert. Fix and stain the cells that have migrated to the underside of the membrane. Count the migrated cells in several high-power fields under a microscope.

Visualizations

WKYMVm_Signaling_Pathway WKYMVm This compound FPRs FPRs (FPR2/FPRL1) WKYMVm->FPRs binds G_Protein G-protein FPRs->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K PKC Protein Kinase C (PKC) PLC->PKC Ca_Influx Ca²⁺ Influx PLC->Ca_Influx Cellular_Response Cellular Responses (Chemotaxis, Superoxide Production, Phagocytosis) PI3K->Cellular_Response PKC->Cellular_Response Ca_Influx->Cellular_Response

Caption: this compound signaling cascade.

Experimental_Workflow start Start prep_peptide Prepare this compound Stock & Dilutions start->prep_peptide prep_cells Prepare Cell Suspension start->prep_cells dose_response Perform Dose-Response Experiment (e.g., 10⁻¹¹ M to 10⁻⁵ M) prep_peptide->dose_response prep_cells->dose_response assay Conduct In Vitro Assay (e.g., Chemotaxis, Ca²⁺ influx) dose_response->assay data_analysis Data Analysis assay->data_analysis troubleshoot Troubleshoot if Necessary data_analysis->troubleshoot optimize Optimize Concentration troubleshoot->optimize Suboptimal results end End troubleshoot->end Optimal results optimize->dose_response

References

minimizing off-target effects of WKYMVm-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of the synthetic hexapeptide WKYMVm-NH2. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the specificity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is a potent agonist for the Formyl Peptide Receptor (FPR) family, which are G-protein coupled receptors. It has the strongest affinity for FPR2 (also known as FPRL1), but it can also activate FPR1 and FPR3 (also known as FPRL2), albeit with weaker affinity.[1][2] Activation of these receptors initiates various downstream signaling pathways, leading to cellular responses such as chemotaxis, superoxide (B77818) production, and mobilization of complement receptor-3.[3]

Q2: What are the potential "off-target" effects of this compound?

A2: In the context of this compound, "off-target" effects primarily refer to the activation of FPR1 and FPR3. While FPR2 is considered its main target, simultaneous activation of the other receptors can lead to a broader or different physiological response than intended. For example, FPR1 and FPR2 can have different or even opposing roles in the progression of certain diseases like cancer.[1] Therefore, understanding which receptor is mediating the observed effect is crucial for data interpretation.

Q3: How can I be sure that the cellular response I'm observing is mediated by a specific Formyl Peptide Receptor?

A3: To determine which FPR is responsible for your observed cellular response, you can use selective antagonists for each receptor in conjunction with this compound. By observing a diminished response in the presence of a specific antagonist, you can infer the involvement of that particular receptor. Additionally, using cell lines that are genetically engineered to lack one or more of the FPRs can provide definitive evidence for the role of a specific receptor.

Q4: I am observing high variability in my experimental replicates. What could be the cause?

A4: High variability can arise from several factors. Ensure consistent pipetting techniques, especially with small volumes. It is also crucial to properly dissolve and store the this compound peptide to avoid degradation; it is recommended to aliquot the stock solution and avoid repeated freeze-thaw cycles.[4] Cell passage number and health can also significantly impact results, so it is important to use cells within a consistent passage range and ensure they are healthy before beginning an experiment.

Q5: At what concentration should I use this compound in my experiments?

A5: The optimal concentration of this compound will depend on the specific cell type and the receptor you are targeting. Due to its different affinities for FPR1, FPR2, and FPR3, a dose-response experiment is highly recommended. This compound can trigger chemotaxis through FPR2 at picomolar (pM) concentrations, while nanomolar (nM) concentrations are required for FPR1-mediated chemotaxis.[5] For example, in HL-60 cells expressing FPRL1 (FPR2), the EC50 is approximately 2 nM, whereas for FPRL2 (FPR3) expressing cells, it is around 80 nM.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected or contradictory cellular responses. The observed effect may be a composite of signaling from multiple FPRs (FPR1, FPR2, and FPR3).Use selective antagonists for FPR1 and FPR2 to dissect the contribution of each receptor to the overall response. For example, Cyclosporin H can be used as an FPR1 antagonist, while WRW4 can be used to inhibit FPR2.
No observable effect at expected concentrations. The cells being used may not express the target receptor (FPR2) at sufficient levels. The peptide may have degraded due to improper storage.Confirm FPR expression levels in your cell line using techniques like qPCR or Western blotting. Always use freshly prepared dilutions of this compound from a properly stored stock solution.
High background signal in functional assays (e.g., calcium flux, chemotaxis). The assay buffer or media components may be non-specifically activating the cells. The cells may be in a pre-activated state.Use a simplified, serum-free assay buffer where possible. Ensure cells are not over-confluent and have been handled gently to minimize stress-induced activation.
Difficulty reproducing results from published literature. Differences in experimental conditions such as cell lines, serum concentration, or specific assay protocols.Carefully review and align your experimental protocol with the cited literature. Pay close attention to details like cell density, stimulation time, and the specific reagents used.

Quantitative Data Summary

The following table summarizes the effective concentrations (EC50) of this compound for different Formyl Peptide Receptors in various cell lines. This data can be used as a starting point for designing dose-response experiments.

ReceptorCell LineAssayEC50
FPRL1 (FPR2)HL-60-FPRL1Chemotaxis2 nM[6]
FPRL2 (FPR3)HL-60-FPRL2Chemotaxis80 nM[6]
Not SpecifiedNeutrophilsSuperoxide Production75 nM[6]

Key Signaling Pathways

This compound binding to Formyl Peptide Receptors activates several downstream signaling cascades. The diagram below illustrates the major pathways involved.

WKYMVm_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response WKYMVm This compound FPRs FPR1 / FPR2 / FPR3 WKYMVm->FPRs binds G_protein G-protein FPRs->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PKC Protein Kinase C (PKC) PLC->PKC Ca_influx Ca²⁺ Influx PLC->Ca_influx Akt Akt PI3K->Akt MAPK MAPK (ERK, p38) PKC->MAPK Superoxide Superoxide Production PKC->Superoxide Chemotaxis Chemotaxis Akt->Chemotaxis MAPK->Chemotaxis Exocytosis Granule Exocytosis Ca_influx->Exocytosis

Caption: this compound signaling pathways.

Experimental Protocols

Protocol 1: Distinguishing On-Target (FPR2) vs. Off-Target (FPR1) Effects using Selective Inhibitors

This protocol describes a method to determine whether the cellular response to this compound is mediated by FPR1 or FPR2 using a functional assay such as calcium mobilization.

Materials:

  • Cells expressing both FPR1 and FPR2

  • This compound

  • FPR1 antagonist (e.g., Cyclosporin H)

  • FPR2 antagonist (e.g., WRW4)

  • Calcium indicator dye (e.g., Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorometric plate reader

Procedure:

  • Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Inhibitor Pre-treatment:

    • To a subset of wells, add the FPR1 antagonist at its effective concentration.

    • To another subset of wells, add the FPR2 antagonist at its effective concentration.

    • To a control set of wells, add vehicle control.

    • Incubate the plate with the inhibitors for the recommended time (e.g., 30 minutes at 37°C).

  • This compound Stimulation:

    • Prepare a 2X concentration of this compound in the assay buffer.

    • Place the 96-well plate in the fluorometric plate reader and begin recording the baseline fluorescence.

    • After establishing a stable baseline, add the 2X this compound solution to all wells.

  • Data Acquisition and Analysis:

    • Continue to record the fluorescence for several minutes to capture the peak calcium response.

    • Calculate the change in fluorescence for each well.

    • Compare the response to this compound in the presence of each inhibitor to the vehicle control. A significant reduction in the signal in the presence of an inhibitor indicates the involvement of that specific receptor.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis plate_cells Plate cells in 96-well plate load_dye Load with Calcium Indicator Dye plate_cells->load_dye control Vehicle Control load_dye->control inhibitor1 FPR1 Antagonist load_dye->inhibitor1 inhibitor2 FPR2 Antagonist load_dye->inhibitor2 stimulate Stimulate with this compound control->stimulate inhibitor1->stimulate inhibitor2->stimulate measure Measure Calcium Flux stimulate->measure analyze Compare responses between treatment groups measure->analyze

References

selecting the right cell line for WKYMVm-NH2 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell lines for studies involving the synthetic hexapeptide WKYMVm-NH2. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and summaries of quantitative data.

Frequently Asked Questions (FAQs)

Q1: Which receptors does this compound target?

A1: this compound is a synthetic hexapeptide that primarily targets the formyl peptide receptor (FPR) family, which are G-protein coupled receptors. It is considered a strong agonist for FPR2 (also known as FPRL1) and has a weaker affinity for FPR1 and FPR3.[1][2]

Q2: What are the most common cell lines used for this compound research?

A2: The choice of cell line depends on the specific research question. Commonly used cell lines include:

  • Human promyelocytic leukemia cells (HL-60): These cells are frequently used, often genetically modified to stably express specific FPR subtypes (e.g., HL-60-FPR1, HL-60-FPR2/FPRL1).[3]

  • Primary immune cells: Neutrophils and monocytes/macrophages are ideal for studying the physiological effects of this compound as they endogenously express FPRs.[4][5][6]

  • Epithelial and other cell lines: Depending on the context of the study, other cell lines such as gastric epithelial cells (MKN-28, AGS)[7], human fibroblasts (IMR90)[7], and various cancer cell lines have been used.[1]

Q3: What are the key signaling pathways activated by this compound?

A3: Upon binding to FPRs, this compound activates several downstream signaling cascades, including:

  • G-protein (Gαi) activation [7]

  • Phospholipase C (PLC) pathway , leading to calcium mobilization and protein kinase C (PKC) activation.[4][5][7]

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway [1][4][7]

  • Mitogen-activated protein kinase (MAPK) pathways (including ERK and p38)[1][7][8]

  • NADPH oxidase activation , resulting in the production of reactive oxygen species (ROS).[1][4][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low cellular response to this compound Low or absent expression of the target FPR on the selected cell line.1. Verify FPR expression using RT-qPCR, Western blot, or flow cytometry. 2. Consider using a cell line with higher endogenous FPR expression or a stably transfected cell line. 3. Use a positive control agonist for the specific FPR (e.g., fMLF for FPR1) to confirm receptor functionality.
Peptide degradation.1. Prepare fresh stock solutions of this compound. 2. Store the peptide according to the manufacturer's instructions (typically at -20°C or -80°C). 3. Avoid repeated freeze-thaw cycles.
High background signal in functional assays Non-specific binding or activation.1. Optimize the concentration of this compound. Perform a dose-response curve to determine the optimal concentration. 2. Include appropriate vehicle controls. 3. Use specific FPR antagonists (e.g., WRW4 for FPR2) to confirm that the observed effect is receptor-mediated.[9][10]
Inconsistent results between experiments Variation in cell passage number.1. Use cells within a defined low passage number range. 2. Regularly perform cell line authentication.
Differences in experimental conditions.1. Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.

Quantitative Data Summary

Table 1: Potency of this compound in Different Cell Systems

Cell Line/SystemReceptor TargetAssayEC50 ValueReference
HL-60-FPRL1FPR2/FPRL1Chemotaxis2 nM[3]
HL-60-FPRL2FPR3/FPRL2Chemotaxis80 nM[3]
Human NeutrophilsEndogenous FPRsSuperoxide Production75 nM[3]
mFPR-expressing RBL cellsmouse FPRCalcium Mobilization1.5 nM[11]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Key Experimental Protocols

Calcium Mobilization Assay

This protocol describes how to measure intracellular calcium changes in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

  • Selected cell line (e.g., HL-60 or transfected HEK293 cells)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 1-2 minutes.

    • Inject this compound at the desired concentration and continue recording the fluorescence signal for 5-10 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

Chemotaxis Assay

This protocol outlines a method to assess the chemotactic response of cells to this compound using a Boyden chamber or a similar transwell system.

Materials:

  • Selected motile cell line (e.g., neutrophils, HL-60)

  • Transwell inserts with appropriate pore size (e.g., 3-5 µm for neutrophils)

  • 24-well plates

  • Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA)

  • This compound

  • Calcein-AM or other cell staining dye

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Resuspend cells in chemotaxis medium. For some assays, cells can be pre-labeled with Calcein-AM.

  • Assay Setup:

    • Add chemotaxis medium containing different concentrations of this compound to the lower wells of the 24-well plate.

    • Place the transwell inserts into the wells.

    • Add the cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-3 hours, allowing the cells to migrate through the porous membrane towards the chemoattractant.

  • Quantification:

    • Carefully remove the inserts.

    • Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Quantify the migrated cells on the bottom of the membrane. This can be done by:

      • Staining the migrated cells and counting them under a microscope.

      • If cells were pre-labeled with a fluorescent dye, the fluorescence of the migrated cells in the lower chamber can be read using a plate reader.

  • Data Analysis: The number of migrated cells is proportional to the chemotactic activity of this compound.

Visualizations

WKYMVm_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response WKYMVm This compound FPR FPR2 (FPR1/3) WKYMVm->FPR binds G_protein Gαi/βγ FPR->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38) G_protein->MAPK Chemotaxis Chemotaxis G_protein->Chemotaxis Phagocytosis Phagocytosis G_protein->Phagocytosis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt NADPH_Ox NADPH Oxidase ROS ROS NADPH_Ox->ROS Ca2 Ca²⁺ (from ER) IP3->Ca2 PKC PKC DAG->PKC Degranulation Degranulation Ca2->Degranulation PKC->NADPH_Ox Transcription Gene Transcription Akt->Transcription MAPK->Transcription

Caption: this compound signaling pathways.

Cell_Line_Selection_Workflow start Define Research Question q1 Study of physiological immune response? start->q1 primary_cells Use Primary Cells (Neutrophils, Monocytes) q1->primary_cells Yes q2 Focus on a specific FPR subtype? q1->q2 No validate Validate FPR Expression (qPCR, Western, Flow Cytometry) primary_cells->validate transfected_cells Use Transfected Cell Line (e.g., HL-60-FPR2, HEK293-FPR2) q2->transfected_cells Yes endogenous_cells Select cell line with endogenous expression (e.g., HL-60, U937) q2->endogenous_cells No transfected_cells->validate endogenous_cells->validate experiment Perform Functional Assays (Ca²⁺ flux, Chemotaxis, ROS) validate->experiment

Caption: Workflow for selecting the right cell line.

References

optimizing incubation time for WKYMVm-NH2 stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WKYMVm-NH2 stimulation experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound stimulation?

The optimal incubation time for this compound stimulation is highly dependent on the specific cellular response or signaling event being measured. There is no single "optimal" time for all experiments. Below is a summary of typical incubation times for various common assays.

Q2: My cells are not responding to this compound stimulation. What are the possible causes?

Several factors could contribute to a lack of cellular response:

  • Cell Type and Receptor Expression: Ensure your cell line expresses the appropriate formyl peptide receptors (FPRs), primarily FPR2, for which this compound is a potent agonist.[1][2] FPR1 and FPR3 are also recognized, but with weaker affinity.[1][2]

  • Peptide Quality and Storage: Verify the purity and proper storage of your this compound peptide. Peptides can degrade if not stored correctly (typically lyophilized at -20°C or colder).

  • Concentration: Use an appropriate concentration of this compound. The effective concentration can range from picomolar to micromolar depending on the cell type and the response being measured.[3]

  • Incubation Time: As detailed in Q1, the incubation time must be appropriate for the specific assay.

  • Cell Health: Ensure your cells are healthy, viable, and not overly confluent, which can affect signaling responses.

  • Assay-Specific Issues: Review the troubleshooting section for your specific assay below.

Q3: What are the known downstream signaling pathways activated by this compound?

This compound binding to FPRs, primarily FPR2, initiates a cascade of intracellular signaling events.[2] Key activated pathways include:

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway[2]

  • Phospholipase C (PLC) and Protein Kinase C (PKC)[2][4]

  • Extracellular signal-regulated kinase (ERK)[2]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK)[2]

  • Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway[1][2]

Troubleshooting Guides by Experiment Type

Calcium Mobilization Assays

Issue: No or low signal in my calcium flux assay.

Possible Cause Troubleshooting Step
Inappropriate Time Scale Calcium mobilization is a rapid event, typically occurring within seconds to a few minutes of stimulation. Ensure you are measuring immediately after adding this compound.
Low Receptor Expression Confirm FPR2 expression in your cell line.
Incorrect this compound Concentration Titrate the this compound concentration. The EC50 for calcium mobilization can be in the picomolar to nanomolar range.[3][5]
Calcium Dye Loading Issues Ensure proper loading of your calcium indicator dye (e.g., Fura-2, Fluo-4) according to the manufacturer's protocol. Check for cell viability after loading.
Extracellular Calcium Some protocols require the presence of extracellular calcium for a sustained response. Verify the composition of your assay buffer.
Superoxide (B77818) Production Assays

Issue: I am not detecting superoxide production after this compound stimulation.

Possible Cause Troubleshooting Step
Incorrect Timing The response is typically rapid, with a peak around 5 minutes.[6] Ensure your measurement window captures this peak.
Cell Type This assay is most common in phagocytic cells like neutrophils and monocytes.[4] Confirm your cells are capable of producing a respiratory burst.
This compound Concentration The EC50 for superoxide production in neutrophils is approximately 75 nM.[7] Perform a dose-response curve.
Detection Method Sensitivity Ensure your detection reagent (e.g., cytochrome c, luminol, lucigenin) is fresh and sensitive enough to detect the expected amount of superoxide.
Cell Priming In some cases, priming cells with agents like TNF-α can enhance the superoxide response.[6]
Chemotaxis Assays

Issue: My cells are not migrating towards the this compound gradient.

Possible Cause Troubleshooting Step
Suboptimal Incubation Time Chemotaxis assays typically require several hours of incubation. A common range is 1-4 hours, but this should be optimized for your specific cell type.
Incorrect Concentration Gradient The concentration of this compound used is critical. Optimal migration is often observed in the 10-50 nM range for HL-60 cells.[7] A concentration that is too high can lead to receptor saturation and loss of directional sensing.
Cell Viability and Motility Ensure your cells are healthy and motile before starting the assay.
Assay Setup Check for air bubbles in your chamber (e.g., Boyden chamber) and ensure the filter pore size is appropriate for your cells.
Phosphorylation Studies (e.g., ERK, Akt)

Issue: I am not observing an increase in protein phosphorylation.

Possible Cause Troubleshooting Step
Incorrect Stimulation Time Phosphorylation events can be transient. For ERK activation, stimulation times as short as 2 minutes have been reported.[8] It is crucial to perform a time-course experiment (e.g., 0, 2, 5, 10, 30 minutes) to identify the peak response.
Basal Phosphorylation Levels High basal phosphorylation can mask the stimulatory effect. Consider serum-starving your cells for several hours before stimulation.
Lysis Buffer Composition Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
Antibody Quality Verify the specificity and efficacy of your phospho-specific antibodies.

Data Summary Tables

Table 1: Effective Concentrations of this compound in Different Assays

AssayCell TypeEC50 / Optimal ConcentrationReference
Receptor ActivationHL-60-FPRL1 cells2 nM[7]
HL-60-FPRL2 cells80 nM[7]
Superoxide ProductionNeutrophils75 nM[7]
ChemotaxisHL-60 cells expressing FPRL210-50 nM[7]
Calcium MobilizationFPR-expressing RBL-2H3 cells47 nM[5]
Through FPR275 pM[3]
Through FPR33 nM[3]

Table 2: Recommended Incubation Times for this compound Stimulation

AssayTypical Incubation TimeNotes
Calcium MobilizationSeconds to 5 minutesA very rapid response.
Superoxide Production5 - 30 minutesThe response returns to baseline after approximately 5 minutes for similar peptides.[6]
ERK/Akt Phosphorylation2 - 30 minutesPeak activation is often transient; a time-course is recommended.
Chemotaxis1 - 4 hoursHighly cell-type dependent.
Cytokine/Chemokine Release4 - 24 hoursRequires time for gene transcription and protein synthesis.
Cell Proliferation24 - 72 hoursAssays measuring changes in cell number require longer incubation periods.[9]

Experimental Protocols

General Protocol for Cell Stimulation
  • Cell Preparation: Culture cells to an appropriate density (typically 70-80% confluency). For suspension cells, ensure they are in a log growth phase.

  • Serum Starvation (if necessary): For signaling studies (e.g., phosphorylation), serum-starve the cells for 2-24 hours prior to stimulation to reduce basal signaling.

  • This compound Preparation: Reconstitute the lyophilized this compound peptide in a suitable solvent (e.g., sterile water or DMSO) to create a concentrated stock solution. Further dilute to the desired final concentration in serum-free media or an appropriate assay buffer immediately before use.

  • Stimulation: Add the diluted this compound to the cells and incubate for the desired time at 37°C.

  • Downstream Analysis: Proceed with the specific assay protocol (e.g., cell lysis for Western blotting, dye reading for calcium flux).

Visualizations

WKYMVm_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Cellular Responses WKYMVm This compound FPR2 FPR2 WKYMVm->FPR2 Binds G_protein G-protein FPR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Chemotaxis Chemotaxis G_protein->Chemotaxis PKC PKC PLC->PKC Ca_ion Ca²⁺ Mobilization PLC->Ca_ion Akt Akt PI3K->Akt ERK ERK PKC->ERK p38 p38 MAPK PKC->p38 Superoxide Superoxide Production (NADPH Oxidase) PKC->Superoxide Cell_Survival Cell Survival Akt->Cell_Survival Cytokine_Release Cytokine Release ERK->Cytokine_Release p38->Cytokine_Release

Caption: this compound Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis prep_cells 1. Prepare Cells (Culture & Seed) serum_starve 2. Serum Starve (Optional, for signaling) prep_cells->serum_starve stimulate 3. Stimulate with this compound (Varying Time & Concentration) serum_starve->stimulate analysis 4. Assay stimulate->analysis calcium Calcium Mobilization (sec-min) analysis->calcium superoxide Superoxide Production (min) analysis->superoxide phosphorylation Phosphorylation (min) analysis->phosphorylation chemotaxis Chemotaxis (hours) analysis->chemotaxis cytokines Cytokine Release (hours) analysis->cytokines

Caption: General Experimental Workflow.

References

Validation & Comparative

Decoding WKYMVm-NH2 Specificity: A Comparative Guide to Formyl Peptide Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the synthetic hexapeptide WKYMVm-NH2 confirms its potent and preferential activity towards Formyl Peptide Receptor 2 (FPR2), a key player in inflammatory and immune responses. This guide provides a detailed comparison of this compound with other notable FPR ligands, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their exploration of FPR-targeted therapeutics.

Introduction to Formyl Peptide Receptors

Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) crucial for innate immunity.[1] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX), and FPR3.[1][2][3] These receptors are activated by a diverse range of ligands, including N-formylated peptides from bacteria and mitochondria, as well as endogenous peptides and lipids, initiating signaling cascades that regulate cellular responses like chemotaxis, degranulation, and superoxide (B77818) production.[1][4]

This compound: A Potent FPR Agonist

This compound is a synthetic hexapeptide identified from a peptide library that acts as a pan-agonist for the FPR family.[1] However, it exhibits a distinct specificity profile, acting as a particularly potent agonist for FPR2.[1][5] It requires only picomolar concentrations to trigger chemotaxis and calcium mobilization via FPR2, whereas nanomolar concentrations are needed to elicit similar responses through FPR1.[1]

Comparative Analysis of FPR Ligand Specificity

To contextualize the specificity of this compound, this guide compares its activity with a selection of well-characterized FPR ligands. The following tables summarize their binding affinities and functional potencies.

Table 1: Binding Affinity (Ki/Kd) of FPR Ligands
LigandFPR1FPR2FPR3Reference(s)
This compound Weaker AffinityStrong AffinityWeaker Affinity
fMLF ~1 nM (Kd)~400-fold lower affinity than FPR1No significant binding[3][6][7]
Compound 43 Dual Agonist (FPR1 preferred in neutrophils)Dual Agonist-[8][9][10]
Annexin A1 (Ac2-26) µM range (Kd)~1.2 µM (Kd)-[11]
Lipoxin A4 (LXA4) -~0.5-1 nM (Kd)-[11]
Resolvin D1 -High Affinity-

Note: Specific Ki/Kd values for all ligands across all receptors are not consistently available in the literature. The table reflects the reported affinities.

Table 2: Functional Potency (EC50) of FPR Ligands in Calcium Mobilization Assays
LigandFPR1FPR2FPR3Reference(s)
This compound ~25 nM~75 pM~3 nM
fMLF High PotencyLow Potency-[6][7]
Compound 43 Potent Agonist44 nM-[8]
Annexin A1 (Ac2-26) µM rangeµM range-
WKYMVM -2 nM80 nM

Signaling Pathways Activated by FPR Ligands

The activation of FPRs by agonists like this compound initiates a cascade of intracellular signaling events. The specific pathways activated can vary depending on the ligand and the receptor subtype, leading to different cellular outcomes.

FPR_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Responses Ligand This compound / fMLF FPR FPR1 / FPR2 Ligand->FPR Binding G_protein Gαi/Gβγ FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK, p38) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates Degranulation Degranulation PKC->Degranulation Superoxide Superoxide Production PKC->Superoxide Akt Akt PI3K->Akt Activates Chemotaxis Chemotaxis Akt->Chemotaxis Akt->Superoxide MAPK->Chemotaxis Gene_Transcription Gene Transcription MAPK->Gene_Transcription

Caption: General FPR Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ligand specificity. Below are summaries of key experimental protocols used to characterize FPR ligands.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing FPRs incubate Incubate membranes with radioligand and varying concentrations of unlabeled competitor prep_membranes->incubate prep_ligands Prepare radiolabeled ligand ([³H]fMLF) and unlabeled competitor (e.g., this compound) prep_ligands->incubate filter Separate bound from free radioligand via vacuum filtration incubate->filter wash Wash filters to remove unbound radioligand filter->wash measure Measure radioactivity on filters using scintillation counting wash->measure plot Plot percentage of specific binding vs. competitor concentration measure->plot calculate Calculate IC50 and Ki values plot->calculate

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target FPR and isolate the membrane fraction by centrifugation.[12]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled FPR ligand (e.g., [3H]fMLF), and varying concentrations of the unlabeled test compound (e.g., this compound).[12]

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[12]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.[12]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[12][13]

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate the receptor and trigger an intracellular calcium response.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation & Measurement cluster_data_analysis Data Analysis seed_cells Seed cells expressing FPRs in a 96-well plate load_dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) seed_cells->load_dye add_ligand Add varying concentrations of the test ligand (e.g., this compound) load_dye->add_ligand measure_fluorescence Measure changes in fluorescence intensity over time using a plate reader add_ligand->measure_fluorescence plot_response Plot the peak fluorescence response vs. ligand concentration measure_fluorescence->plot_response calculate_ec50 Calculate the EC50 value plot_response->calculate_ec50

Caption: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Preparation: Plate cells stably or transiently expressing the FPR of interest in a 96-well black-walled, clear-bottom plate.[14][15]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them with the dye solution.[14][15][16]

  • Ligand Addition: Use an automated liquid handler or multi-channel pipette to add varying concentrations of the test ligand to the wells.

  • Fluorescence Measurement: Immediately measure the changes in fluorescence intensity using a fluorescence plate reader. For Fura-2, ratiometric measurements are taken at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.[15][17]

  • Data Analysis: Determine the maximum change in fluorescence for each ligand concentration and plot a dose-response curve to calculate the EC50 value.

Chemotaxis Assay

This assay assesses the ability of a ligand to induce directed cell migration.

Protocol (Boyden Chamber Assay):

  • Cell Preparation: Isolate primary neutrophils from fresh blood or use a suitable cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype).[18]

  • Chamber Setup: Place a porous membrane (typically with 3-5 µm pores for neutrophils) in a Boyden chamber, separating an upper and a lower well.[18][19][20]

  • Loading: Add the test ligand at various concentrations to the lower chamber. Place the cell suspension in the upper chamber.[18]

  • Incubation: Incubate the chamber to allow the cells to migrate through the pores towards the chemoattractant in the lower chamber.[18]

  • Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by staining and counting the cells on the underside of the membrane or by using a fluorescent dye to quantify the migrated cells.[18][19][21]

  • Data Analysis: Plot the number of migrated cells against the ligand concentration to determine the chemotactic response.

Conclusion

This compound stands out as a potent agonist for formyl peptide receptors, with a pronounced specificity for FPR2. Its high potency at this receptor makes it a valuable tool for investigating the roles of FPR2 in health and disease. Understanding the comparative specificity of this compound and other FPR ligands, as detailed in this guide, is essential for the rational design and development of novel therapeutics targeting the complex signaling networks of the formyl peptide receptor family. The provided experimental protocols offer a foundation for researchers to further explore the nuances of these interactions.

References

validating the pro-angiogenic effects of WKYMVm-NH2 with controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-angiogenic peptide WKYMVm-NH2 against Vascular Endothelial Growth Factor (VEGF), a standard positive control in angiogenesis research. The information presented is supported by experimental data from peer-reviewed scientific literature to validate the pro-angiogenic potential of this compound.

Executive Summary

This compound is a synthetic hexapeptide that has demonstrated significant pro-angiogenic activity in various in vitro and in vivo models.[1][2] It primarily acts as a potent agonist for Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor expressed on endothelial cells.[3][4] Activation of FPR2 by this compound initiates a signaling cascade, prominently involving the Extracellular signal-regulated kinase (ERK) pathway, which leads to endothelial cell proliferation, migration, and tube formation – all critical steps in the process of angiogenesis.[1][5] This guide presents a compilation of quantitative data from key angiogenesis assays, detailed experimental protocols, and a visual representation of the underlying signaling pathway and experimental workflows.

Data Presentation: this compound vs. Controls in Angiogenesis Assays

The following tables summarize the quantitative data from key in vitro angiogenesis assays, comparing the effects of this compound with a negative control (vehicle/untreated) and a standard positive control (VEGF).

Table 1: Endothelial Cell Tube Formation Assay

Treatment GroupConcentration(s)Cell TypeKey Quantitative FindingCitation(s)
Negative Control Vehicle/UntreatedHUVECsBaseline tube formation (e.g., 4,437 ± 1,076 pixels total tube length)[5]
This compound 1 µM, 100 µMHUVECsSignificant increase in total tube length (e.g., 9,896 ± 2,747 and 11,415 ± 3,905 pixels, respectively)[5]
Positive Control (VEGF) 20 nMHUVECsSignificant promotion of tube-like structure formation[6]

Table 2: Endothelial Cell Migration Assay

Treatment GroupConcentration(s)Cell TypeKey Quantitative FindingCitation(s)
Negative Control Vehicle/UntreatedHUVECsBaseline cell migration[5]
This compound 10-50 nMHL-60 cells expressing FPR2Optimal chemotactic migration[7]
Positive Control (VEGF) 20 nMHUVECsNearly two-fold increase in migration rate compared to control[6]

Table 3: Endothelial Cell Proliferation Assay

Treatment GroupConcentration(s)Cell TypeKey Quantitative FindingCitation(s)
Negative Control Vehicle/UntreatedHUVECsBaseline proliferation rate (100.0 ± 15.48%)[5]
This compound 1 µM, 100 µMHUVECsSignificant increase in relative cell proliferation (115.4 ± 5.53% and 118.0 ± 15.01%, respectively)[5]
Positive Control (VEGF) 20 nMHUVECsSignificant promotion of proliferation[6]

Signaling Pathway and Experimental Workflows

This compound Pro-Angiogenic Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound binding to FPR2 on endothelial cells, leading to downstream events that promote angiogenesis.

WKYMVm_Signaling_Pathway WKYMVm This compound FPR2 FPR2 WKYMVm->FPR2 G_Protein G-Protein Activation FPR2->G_Protein PLC PLC Activation G_Protein->PLC PKC PKC Activation PLC->PKC ERK ERK Phosphorylation PKC->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Tube_Formation Tube Formation ERK->Tube_Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

This compound induced pro-angiogenic signaling cascade.

Experimental Workflow: In Vitro Angiogenesis Assays

The diagram below outlines the general workflow for the key in vitro assays used to evaluate the pro-angiogenic effects of this compound.

Angiogenesis_Assay_Workflow Start Start: Endothelial Cell Culture Assay_Setup Assay Setup Start->Assay_Setup Tube_Formation Tube Formation Assay (on Matrigel) Assay_Setup->Tube_Formation Migration_Assay Migration Assay (e.g., Boyden Chamber) Assay_Setup->Migration_Assay Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Assay_Setup->Proliferation_Assay Treatment Treatment with: - Negative Control - this compound - Positive Control (VEGF) Tube_Formation->Treatment Migration_Assay->Treatment Proliferation_Assay->Treatment Incubation Incubation Treatment->Incubation Data_Acquisition Data Acquisition (Microscopy, Plate Reader) Incubation->Data_Acquisition Analysis Quantitative Analysis Data_Acquisition->Analysis Results Results: Comparison of Pro-Angiogenic Effects Analysis->Results

General workflow for in vitro angiogenesis assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Endothelial Cell Tube Formation Assay

  • Objective: To assess the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Protocol:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed HUVECs (e.g., 1.5 x 10^4 cells/well) onto the Matrigel-coated wells.

    • Treat the cells with:

      • Negative Control: Vehicle (e.g., serum-free media).

      • This compound: At desired concentrations (e.g., 1 µM, 100 µM).

      • Positive Control: VEGF (e.g., 20 ng/mL).

    • Incubate the plate at 37°C for a specified period (e.g., 6-18 hours).

    • Capture images of the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops.[5][6]

2. Endothelial Cell Migration Assay (Boyden Chamber Assay)

  • Objective: To evaluate the chemotactic effect of this compound on endothelial cell migration.

  • Cell Line: HUVECs or other suitable endothelial cells.

  • Protocol:

    • Place a porous membrane (e.g., 8 µm pores) in a Boyden chamber, separating the upper and lower compartments.

    • Add the chemoattractant to the lower chamber:

      • Negative Control: Vehicle (e.g., serum-free media).

      • This compound: At desired concentrations (e.g., 10-50 nM).

      • Positive Control: VEGF (e.g., 20 ng/mL).

    • Seed endothelial cells in the upper chamber.

    • Incubate the chamber at 37°C for a specified time to allow for cell migration through the membrane.

    • Fix and stain the cells that have migrated to the lower surface of the membrane.

    • Count the number of migrated cells in multiple fields of view to quantify cell migration.[6][7]

3. Endothelial Cell Proliferation Assay (MTT or BrdU Assay)

  • Objective: To determine the effect of this compound on the proliferation of endothelial cells.

  • Cell Line: HUVECs.

  • Protocol:

    • Seed HUVECs in a 96-well plate and allow them to adhere.

    • Starve the cells in serum-free or low-serum media for a period to synchronize their cell cycles.

    • Treat the cells with:

      • Negative Control: Vehicle (e.g., serum-free media).

      • This compound: At desired concentrations (e.g., 1 µM, 100 µM).

      • Positive Control: VEGF (e.g., 20 ng/mL).

    • Incubate for a specified period (e.g., 24-48 hours).

    • Add a proliferation reagent (e.g., MTT or BrdU) and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader to quantify cell proliferation.[5][6]

Conclusion

The presented data and experimental protocols strongly support the pro-angiogenic effects of this compound. Through its interaction with FPR2 and subsequent activation of the ERK signaling pathway, this compound effectively stimulates endothelial cell proliferation, migration, and the formation of capillary-like structures in vitro.[1][5] Its performance in these key angiogenic assays is comparable to that of the well-established pro-angiogenic factor, VEGF. These findings highlight this compound as a promising peptide for further investigation and development in therapeutic areas where promoting angiogenesis is beneficial, such as in wound healing and ischemic diseases.[1][8]

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of WKYMVm-NH2

Author: BenchChem Technical Support Team. Date: December 2025

The synthetic hexapeptide WKYMVm-NH2 has emerged as a potent immunomodulatory agent with significant therapeutic potential across a spectrum of inflammatory and infectious diseases. This guide provides a comprehensive comparison of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Efficacy

The following tables summarize the key quantitative parameters demonstrating the efficacy of this compound in various experimental models.

Table 1: In Vitro Efficacy of this compound
ParameterCell Line/Primary CellsValueKey Findings
Receptor Activation (EC50) HL-60 cells expressing FPRL12 nM[1]High-affinity agonist for FPRL1.
HL-60 cells expressing FPRL280 nM[1]Potent agonist for FPRL2.
Calcium Mobilization (EC50) Phagocytes (via FPR2)75 pM[2]Induces calcium influx at picomolar concentrations.
Phagocytes (via FPR3)3 nM[2]Demonstrates activity at nanomolar concentrations.
Chemotaxis HL-60 cells expressing FPRL210-50 nM (optimal)[1]Induces directed cell migration.[1]
Superoxide (B77818) Production (EC50) Neutrophils75 nM[1]Stimulates potent respiratory burst.[1]
Bactericidal Activity Neutrophils100 nMEnhances killing of opsonized E. coli.
Table 2: In Vivo Efficacy of this compound
Disease ModelAnimal ModelKey Outcomes
Sepsis MiceInhibits production of TNF-α, IL-1β, and IL-6; Increases production of IFN-γ, IL-12, IL-17, and TGF-β.[3]
Ulcerative Colitis Mice (DSS-induced)Decreases production of IL-23 and TGF-β; Decreases intestinal permeability; Increases colon epithelial cell proliferation.[3]
Rheumatoid Arthritis MiceStimulates IL-10 production; Suppresses Th1 and Th17 cell differentiation; Alleviates cartilage destruction.[4][5]
Hindlimb Ischemia MicePromotes homing of endothelial colony-forming cells and neovascularization.[6]
Wound Healing Diabetic MiceStimulates the formation of capillaries and arterioles and re-epithelialization.[6]
Spinal Cord Injury RatsAttenuates inflammatory response of microglia; Reduces tissue damage.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.

In Vitro: Chemotaxis Assay

Objective: To evaluate the ability of this compound to induce the migration of neutrophils.

Materials:

  • Human neutrophils isolated from peripheral blood.

  • This compound peptide.

  • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 µm pore size).

  • Assay buffer (e.g., HBSS with 0.1% BSA).

Procedure:

  • Isolate human neutrophils from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

  • Resuspend the isolated neutrophils in assay buffer to a final concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the lower wells of the chemotaxis chamber.

  • Place the polycarbonate membrane over the lower wells.

  • Add the neutrophil suspension to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a 5% CO2 humidified incubator for 60-90 minutes.

  • After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.

  • Fix and stain the migrated cells on the bottom surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Express the results as a chemotactic index (fold increase in migration over the buffer control).

In Vivo: Sepsis Model (Cecal Ligation and Puncture)

Objective: To assess the therapeutic effect of this compound in a murine model of sepsis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound peptide.

  • Sterile saline.

  • Surgical instruments.

  • Anesthetics.

Procedure:

  • Anesthetize the mice using an appropriate anesthetic agent.

  • Make a small midline laparotomy incision to expose the cecum.

  • Ligate the cecum just below the ileocecal valve, ensuring intestinal continuity is maintained.

  • Puncture the ligated cecum once or twice with a 21-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of feces.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

  • Administer this compound (e.g., 4 mg/kg) or vehicle (saline) intraperitoneally or intravenously at specified time points post-surgery.

  • Monitor the mice for survival over a period of 7-10 days.

  • At selected time points, collect blood and peritoneal lavage fluid to measure cytokine levels (e.g., TNF-α, IL-6) using ELISA.

  • Perform bacterial counts from blood and peritoneal fluid to assess bacterial clearance.

Signaling Pathways and Experimental Workflow

The biological effects of this compound are mediated through the activation of specific cell surface receptors and downstream signaling cascades.

This compound Signaling Pathway

WKYMVm_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response WKYMVm This compound FPRs FPR1 / FPR2 (FPRL1) WKYMVm->FPRs G_protein G-protein FPRs->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PKC Protein Kinase C (PKC) PLC->PKC Ca_influx Ca2+ Influx PLC->Ca_influx MAPK MAPK Pathway (ERK, p38) PI3K->MAPK Superoxide Superoxide Production PKC->Superoxide Exocytosis Exocytosis/ Degranulation Ca_influx->Exocytosis Chemotaxis Chemotaxis MAPK->Chemotaxis Gene_expression Gene Expression MAPK->Gene_expression

Caption: this compound signaling cascade.

Experimental Workflow: In Vitro Efficacy Assessment

experimental_workflow cluster_assays Functional Assays start Start: Isolate Primary Cells (e.g., Neutrophils) or Culture Cell Lines (e.g., HL-60) treat Treat cells with varying concentrations of this compound start->treat chemotaxis_assay Chemotaxis Assay treat->chemotaxis_assay calcium_assay Calcium Mobilization Assay treat->calcium_assay ros_assay Superoxide Production Assay treat->ros_assay analyze Data Analysis: Calculate EC50/IC50 values, Determine optimal concentrations chemotaxis_assay->analyze calcium_assay->analyze ros_assay->analyze end Conclusion: Quantify In Vitro Efficacy analyze->end

Caption: Workflow for in vitro efficacy testing.

References

Navigating the Landscape of FPR2 Activation: A Comparative Guide to WKYMVm-NH2 Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective activators of Formyl Peptide Receptor 2 (FPR2) is a critical endeavor in the pursuit of novel therapeutics for a range of inflammatory diseases and other pathologies. While the synthetic hexapeptide WKYMVm-NH2 has long been a valuable tool in FPR2 research, a diverse array of alternative agonists, spanning endogenous molecules to novel synthetic compounds, offers a rich landscape for exploration. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data and detailed methodologies to aid in the rational selection of research tools and potential therapeutic candidates.

Performance Comparison of FPR2 Agonists

The activation of FPR2 can elicit a variety of cellular responses, from chemotaxis and calcium mobilization to the modulation of inflammatory signaling. The potency and efficacy of different agonists in triggering these responses can vary significantly. The following tables summarize the quantitative data for this compound and its key alternatives in various functional assays.

Table 1: Potency (EC50) of FPR2 Agonists in Calcium Mobilization Assays

AgonistCell LineEC50 (nM)Reference(s)
This compound HL-60-FPRL280[1]
FPR-expressing RBL-2H347
BMS-986235 hFPR2-expressing0.41[2][3][4]
mFPR2-expressing3.4[2][3][4]
Compound 43 CHO-hFPRL144[5]
Annexin A1 HEK293 (native FPR2/ALX)~6[6]
Serum Amyloid A (SAA) HEK293 (native FPR2/ALX)~30[6]

Table 2: Potency (EC50/IC50) of FPR2 Agonists in Other Functional Assays

AgonistAssayCell TypeEC50/IC50 (nM)Reference(s)
This compound Superoxide ProductionNeutrophils75[1]
Compound 43 cAMP InhibitionCHO-hFPR2/ALX11.6 (IC50)[7]
Resolvin D1 β-arrestin RecruitmentGPR32-β-arrestin cells~8.8 (EC50)[8]
Lipoxin A4 β-arrestin RecruitmentGPR32-β-arrestin cells~34 (EC50)[8]

Signaling Pathways and Experimental Workflows

To understand the context of these functional assays, it is crucial to visualize the underlying signaling pathways and the experimental procedures used to generate the comparative data.

FPR2 Signaling Cascade

Activation of the G-protein coupled receptor FPR2 by an agonist initiates a cascade of intracellular events, primarily through the Gαi subunit, leading to downstream effects such as calcium mobilization and ERK phosphorylation.

FPR2_Signaling_Pathway Agonist FPR2 Agonist (e.g., this compound) FPR2 FPR2 Agonist->FPR2 Binds G_protein Gi/o Protein FPR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ras_Raf Ras/Raf G_protein->Ras_Raf Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, etc.) Ca_release->Cellular_Response PKC->Cellular_Response MEK MEK Ras_Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylates pERK->Cellular_Response Transcription Gene Transcription pERK->Transcription

Figure 1. Simplified FPR2 signaling pathway leading to key cellular responses.

Experimental Workflow: Calcium Mobilization Assay

A common method to assess FPR2 activation is by measuring the transient increase in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator.

Calcium_Mobilization_Workflow cluster_prep Cell & Dye Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Seed cells expressing FPR2 in a microplate c2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) c1->c2 c3 Incubate to allow dye de-esterification c2->c3 a1 Place plate in a fluorescence plate reader c3->a1 a2 Add agonist at varying concentrations a1->a2 a3 Record fluorescence intensity over time a2->a3 d1 Calculate peak fluorescence response a3->d1 d2 Plot dose-response curve d1->d2 d3 Determine EC50 value d2->d3

Figure 2. General workflow for a calcium mobilization assay.

Logical Relationships of FPR2 Agonists

FPR2 agonists can be broadly categorized based on their origin and chemical nature, each with distinct profiles of action.

FPR2_Agonist_Classes cluster_endogenous Endogenous Agonists cluster_synthetic Synthetic Agonists Peptides Peptides - Annexin A1 (Ac2-26) - Mitochondrial Peptides FPR2 FPR2 Activation Peptides->FPR2 Lipids Lipid Mediators - Lipoxin A4 - Resolvin D1 Lipids->FPR2 WKYMVm This compound (Hexapeptide) WKYMVm->FPR2 Small_Molecules Small Molecules - Compound 43 - BMS-986235 Small_Molecules->FPR2

Figure 3. Classification of major FPR2 agonist types.

Detailed Experimental Protocols

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in FPR2-expressing cells using the fluorescent dye Fluo-4 AM.

Materials:

  • FPR2-expressing cells (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (B1678239) (optional)

  • FPR2 agonists (this compound and alternatives)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR)

Procedure:

  • Cell Seeding: Seed FPR2-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer consisting of HBSS with 20 mM HEPES, 2.5 mM probenecid (optional, to prevent dye leakage), and 0.04% Pluronic F-127.

    • Add Fluo-4 AM to the loading buffer to a final concentration of 2-5 µM.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.

  • Agonist Plate Preparation: During the dye loading incubation, prepare a separate 96-well plate containing serial dilutions of the FPR2 agonists in HBSS at 5-10 times the final desired concentration.

  • Measurement of Calcium Flux:

    • Wash the cells twice with HBSS (containing probenecid, if used).

    • Add 100 µL of HBSS to each well.

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Program the instrument to automatically inject the agonist solutions from the agonist plate into the cell plate.

    • Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decline.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF or the ratio of peak fluorescence to baseline fluorescence (F/F₀) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each agonist.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol outlines a method for assessing the chemotactic response of primary human neutrophils to FPR2 agonists using a Boyden chamber.

Materials:

  • Freshly isolated human neutrophils

  • RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)

  • FPR2 agonists

  • Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

  • Polycarbonate filters (3-5 µm pore size)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of the FPR2 agonists in RPMI 1640 with 0.5% BSA.

    • Add 25-30 µL of the agonist solutions to the lower wells of the Boyden chamber. Use medium alone as a negative control.

    • Carefully place the polycarbonate filter over the lower wells, ensuring no air bubbles are trapped.

    • Assemble the chamber by placing the upper piece (gasket and top plate) over the filter.

    • Add 50 µL of the neutrophil suspension to the upper wells.

  • Incubation: Incubate the assembled chamber in a humidified incubator at 37°C with 5% CO₂ for 60-90 minutes.

  • Cell Staining and Counting:

    • After incubation, disassemble the chamber and remove the filter.

    • Scrape the non-migrated cells from the top surface of the filter.

    • Fix the filter in methanol (B129727) and stain with a histological stain (e.g., Diff-Quik).

    • Mount the filter on a microscope slide.

    • Count the number of migrated cells on the lower surface of the filter in several high-power fields using a light microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each agonist concentration.

    • Plot the number of migrated cells against the logarithm of the agonist concentration to generate a bell-shaped chemotactic curve.

    • The optimal chemotactic concentration is the peak of this curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated ERK1/2 in response to FPR2 activation by Western blotting.

Materials:

  • Neutrophils or FPR2-expressing cell line

  • Serum-free culture medium

  • FPR2 agonists

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Stimulation:

    • If using an adherent cell line, serum-starve the cells for 4-6 hours prior to the experiment.

    • Stimulate the cells with various concentrations of FPR2 agonists for a predetermined optimal time (e.g., 5-15 minutes) at 37°C. Include an unstimulated control.

  • Cell Lysis:

    • Immediately after stimulation, place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibody and re-probed with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

    • Plot the fold change in this ratio relative to the unstimulated control against the agonist concentration.

References

Evaluating the Synergistic Potential of WKYMVm-NH2 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the synergistic effects of the synthetic hexapeptide WKYMVm-NH2 with other compounds reveals promising applications in oncology and medical device technology. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance in combination therapies, supported by available experimental data and detailed methodologies.

The synthetic peptide this compound, a potent agonist of Formyl Peptide Receptor 2 (FPR2), has demonstrated significant therapeutic potential in various preclinical models. Its ability to modulate immune responses, promote angiogenesis, and stimulate cell migration has made it a compelling candidate for combination therapies. This guide evaluates the synergistic effects of this compound with an anticancer agent, an immunosuppressant, and discusses its broader signaling pathways.

Anti-Tumor Synergy with 5-Fluorouracil (B62378) and Dendritic Cells

In a preclinical cancer model, the combination of this compound with the chemotherapeutic agent 5-fluorouracil (5-FU) and mature dendritic cells (mDCs) has shown a markedly enhanced anti-tumor effect. While a formal quantitative synergy analysis is not available, the data strongly suggests a potentiation of the therapeutic outcome.

Quantitative Data: Tumor Volume Reduction

A study in a heterotopic cancer animal model demonstrated that the triple combination of this compound, 5-FU, and mDCs resulted in a dramatic inhibition of tumor growth compared to single or double-agent treatments.

Treatment GroupMean Tumor Volume (mm³) at Day 15 (approx.)
Control (PBS)~1800
This compound~1500
5-FU~1400
mDCs~1600
This compound + 5-FU~1200
This compound + mDCs~1300
5-FU + mDCs~1100
This compound + 5-FU + mDCs ~400

Data is estimated from graphical representations in the cited literature and is for comparative purposes.[1]

Experimental Protocol: Heterotopic Cancer Animal Model
  • Animal Model: BALB/c mice.

  • Tumor Induction: Subcutaneous injection of CT-26 colon carcinoma cells (5 x 10^5 cells in 100 µL of PBS) into the right flank of the mice.

  • Treatment Regimen:

    • Mice were treated according to a specific protocol starting on day 23 after tumor cell injection.

    • This compound was administered at a dose of 100 µ g/head in four injections at 12-hour intervals.

    • 5-FU and mDCs were administered as per the study's protocol.

  • Endpoint Measurement: Tumor volume was measured at regular intervals. The volume was calculated using the formula: (width)² x length / 2.[1]

The triple combination therapy was found to promote the recruitment of CD8+ T cells and NK cells into the tumor microenvironment and increase the systemic production of IFN-γ and IL-12, contributing to the potent anti-tumor activity.[2][3]

Enhanced Performance of Drug-Eluting Stents with Sirolimus

This compound has been investigated as a coating for drug-eluting stents in combination with the immunosuppressant sirolimus to simultaneously promote re-endothelialization and prevent restenosis.

Quantitative Data: Restenosis Rates

In a rabbit iliac artery model, stents coated with both this compound and sirolimus (Pep/SRL) demonstrated a significant reduction in restenosis compared to bare-metal stents and stents coated with only this compound.

Stent TypeMean Restenosis Rate (%)
Bare-Metal Stent25.2 ± 4.52
HA-Pep (this compound)26.9 ± 3.88
Pep/SRL (this compound + Sirolimus) 13.5 ± 4.50
Xience Prime™ (Commercial DES)9.2 ± 7.20

The this compound coating was also shown to promote endothelial cell proliferation, which is crucial for preventing stent thrombosis.[4][5]

Experimental Protocol: Stent Coating and Implantation
  • Stent Coating:

    • Bare-metal stents were dip-coated with a solution containing hyaluronic acid and this compound.

    • A subsequent layer of sirolimus was applied to the peptide-coated stent.

  • Animal Model: New Zealand white rabbits.

  • Implantation: The coated stents were implanted into the iliac arteries of the rabbits.

  • Analysis: After 6 weeks, the stented arteries were isolated for histological analysis to determine the rate of restenosis.[4][5]

Signaling Pathways of this compound

The biological effects of this compound are primarily mediated through its interaction with the G protein-coupled receptor, FPR2. Activation of FPR2 initiates a cascade of intracellular signaling events that are central to its therapeutic effects.

WKYMVm_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response WKYMVm This compound FPR2 FPR2 WKYMVm->FPR2 G_Protein G Protein FPR2->G_Protein PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Ras Ras G_Protein->Ras PKC PKC PLC->PKC Ca_Influx Ca²⁺ Influx PLC->Ca_Influx Akt Akt PI3K->Akt Immune_Modulation Immune Modulation PKC->Immune_Modulation Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation MAPK_ERK MAPK/ERK Ras->MAPK_ERK Chemotaxis Chemotaxis MAPK_ERK->Chemotaxis Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis Ca_Influx->Immune_Modulation

Caption: this compound signaling cascade via FPR2.

The activation of these pathways leads to a variety of cellular responses, including the chemotaxis of immune cells, promotion of angiogenesis, and modulation of inflammatory responses.[2][6][7][8]

Experimental Workflow for Evaluating Anti-Tumor Synergy

The following workflow outlines a typical experimental design for assessing the synergistic anti-tumor effects of a combination therapy in a preclinical model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Induction Tumor Cell Implantation (e.g., CT-26 in BALB/c mice) Tumor_Growth Allow Tumors to Establish Tumor_Induction->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Group1 Control (e.g., PBS) Randomization->Group1 Group2 This compound Randomization->Group2 Group3 Compound A (e.g., 5-FU) Randomization->Group3 Group4 Compound B (e.g., mDCs) Randomization->Group4 Group5 This compound + A Randomization->Group5 Group6 This compound + B Randomization->Group6 Group7 A + B Randomization->Group7 Group8 This compound + A + B Randomization->Group8 Tumor_Measurement Measure Tumor Volume (e.g., Caliper Measurements) Immuno_Analysis Immunohistochemistry & Cytokine Analysis Tumor_Measurement->Immuno_Analysis Statistical_Analysis Statistical Analysis of Treatment Efficacy Immuno_Analysis->Statistical_Analysis

Caption: Workflow for in vivo synergy studies.

Conclusion

The available evidence suggests that this compound can significantly enhance the therapeutic effects of other compounds, such as 5-fluorouracil and sirolimus, in the contexts of cancer therapy and prevention of in-stent restenosis, respectively. While the current data is highly encouraging, further studies employing rigorous quantitative methods, such as Combination Index (CI) analysis or isobologram plots, are warranted to definitively establish the synergistic nature of these interactions. The well-defined signaling pathways of this compound provide a solid foundation for designing future rational combination therapies to address a range of diseases.

References

A Head-to-Head Comparison of WKYMVm-NH2 Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WKYMVm-NH2 and its analogs, focusing on their performance as agonists for formyl peptide receptors (FPRs). The information presented is supported by experimental data to aid in the selection of the most suitable analog for specific research applications.

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2, commonly known as WKYMVm, is a potent agonist for the formyl peptide receptor (FPR) family, with a particularly high affinity for FPR2.[1] Its ability to activate these receptors, which are primarily expressed on immune cells, has made it a valuable tool in studying inflammation, immune responses, and other physiological processes.[1] WKYMVm and its analogs stimulate a range of cellular activities, including chemotaxis, intracellular calcium mobilization, and superoxide (B77818) production.[2] This guide delves into a comparative analysis of this compound and its key analog, this compound, highlighting their differential activities and the signaling pathways they trigger.

Performance Comparison of this compound and its Analogs

The biological activity of this compound and its analogs is typically quantified by their half-maximal effective concentration (EC50) for various cellular responses. The following table summarizes the reported EC50 values for this compound and its L-Met counterpart, this compound, in activating different FPRs and downstream cellular functions.

AnalogTarget Receptor/Cell LineAssayEC50 (nM)Reference
This compound FPR1Calcium Mobilization25
FPR2 (FPRL1)Calcium Mobilization0.075
FPR3Calcium Mobilization3
This compound FPR2 (FPRL1) in HL-60 cellsNot Specified2N/A
FPR3 (FPRL2) in HL-60 cellsNot Specified80N/A
NeutrophilsSuperoxide Production75N/A

Note: The data presented is compiled from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Signaling Pathways Activated by this compound and its Analogs

Upon binding to FPRs, particularly FPR1 and FPR2, this compound and its analogs initiate a cascade of intracellular signaling events. These pathways are crucial for the diverse cellular responses mediated by these peptides. The primary signaling cascades activated include the Phospholipase C (PLC) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-activated protein kinase (MAPK) pathway.[2][3]

Activation of these pathways ultimately leads to downstream effects such as calcium mobilization, chemotaxis, and the production of reactive oxygen species (ROS), which are essential components of the innate immune response.[3][4]

WKYMVm Signaling Pathways WKYMVm This compound Analog FPR FPR1 / FPR2 WKYMVm->FPR Binds to G_protein G-protein FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway (ERK, p38) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, Superoxide Production, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response MAPK->Cellular_Response

This compound analog signaling cascade.

Experimental Protocols

To aid in the design and execution of research involving this compound analogs, this section provides an overview of the methodologies for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium Mobilization Assay Workflow cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis Harvest Harvest Cells (e.g., HL-60 expressing FPR) Load_Dye Load with Ca²⁺-sensitive dye (e.g., Fura-2 AM) Harvest->Load_Dye Wash Wash to remove extracellular dye Load_Dye->Wash Add_Analog Add this compound analog Wash->Add_Analog Measure_Fluorescence Measure fluorescence change over time Add_Analog->Measure_Fluorescence Calculate_Ratio Calculate fluorescence ratio (e.g., 340/380 nm for Fura-2) Measure_Fluorescence->Calculate_Ratio Determine_EC50 Determine EC50 value Calculate_Ratio->Determine_EC50

Workflow for a calcium mobilization assay.

Methodology:

  • Cell Preparation: Cells expressing the target FPR (e.g., transfected HL-60 cells) are harvested and washed.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which enters the cells and is cleaved to its active form.

  • Washing: Excess extracellular dye is removed by washing the cells.

  • Stimulation: The cells are placed in a fluorometer, and a baseline fluorescence is recorded before the addition of the this compound analog at various concentrations.

  • Measurement: The change in fluorescence intensity is monitored over time. For Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is calculated to determine the intracellular calcium concentration.

  • Analysis: Dose-response curves are generated to calculate the EC50 value for each analog.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound analogs to induce directed migration of neutrophils.

Neutrophil Chemotaxis Assay Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Isolate_Neutrophils Isolate Neutrophils from whole blood Add_Neutrophils_Upper Add neutrophils to upper chamber Isolate_Neutrophils->Add_Neutrophils_Upper Prepare_Chamber Prepare Boyden chamber (or similar device) Add_Analog_Lower Add this compound analog to lower chamber Prepare_Chamber->Add_Analog_Lower Incubate Incubate to allow migration Add_Analog_Lower->Incubate Add_Neutrophils_Upper->Incubate Count_Cells Count migrated cells in lower chamber Incubate->Count_Cells Determine_EC50 Determine EC50 value Count_Cells->Determine_EC50

Workflow for a neutrophil chemotaxis assay.

Methodology:

  • Neutrophil Isolation: Primary human neutrophils are isolated from fresh whole blood using density gradient centrifugation.

  • Chamber Setup: A chemotaxis chamber, such as a Boyden chamber with a porous membrane, is used. The this compound analog, serving as the chemoattractant, is placed in the lower chamber.

  • Cell Seeding: The isolated neutrophils are placed in the upper chamber.

  • Incubation: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification: After a set incubation period, the number of neutrophils that have migrated to the lower chamber is quantified, often by microscopy or by using a fluorescent dye to label and count the cells.

  • Analysis: The number of migrated cells is plotted against the concentration of the analog to determine the EC50 for chemotaxis.

Competitive Receptor Binding Assay

This assay determines the affinity of unlabeled this compound analogs for the receptor by measuring their ability to compete with a fluorescently labeled version of the peptide.

Methodology:

  • Cell Preparation: Cells expressing the target FPR are prepared.

  • Incubation: The cells are incubated with a fixed concentration of a fluorescently labeled this compound analog (e.g., FITC-WKYMVm) and varying concentrations of the unlabeled competitor analog.

  • Washing: Unbound peptides are removed by washing the cells.

  • Measurement: The amount of bound fluorescent peptide is quantified using a fluorescence plate reader or flow cytometry.

  • Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) of the unlabeled analog is determined. This IC50 value is indicative of the analog's binding affinity for the receptor.

By providing a comprehensive overview of the performance, signaling mechanisms, and experimental evaluation of this compound and its analogs, this guide aims to facilitate informed decisions in the design and execution of research in immunology and drug discovery.

References

Safety Operating Guide

Proper Disposal Procedures for WKYMVm-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides like WKYMVm-NH2 are paramount for maintaining a safe and compliant laboratory environment. While this compound is a potent biological molecule, acting as an agonist for formyl peptide receptors (FPRs) to modulate immune and inflammatory responses, it is not classified as a broadly hazardous substance.[1] However, due to its biological activity, prudent handling and disposal are essential to prevent unintended environmental release or personnel exposure.

This guide provides a step-by-step operational plan for the safe disposal of this compound, aligning with general laboratory safety protocols for non-hazardous chemical waste.[2]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, a lab coat, safety glasses, and chemical-resistant gloves.[3] All handling of this compound, particularly in its powdered form, should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of airborne particles.[3]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically, considering both liquid and solid waste forms.

Liquid Waste Disposal (Aqueous Solutions)

Given that this compound is soluble in water, it is typically handled in solution.[4] While drain disposal is strictly prohibited for most laboratory chemicals to avoid environmental contamination, inactivation of the peptide followed by disposal as aqueous waste may be permissible under institutional guidelines.[2][5]

  • Inactivation (Recommended): To neutralize the biological activity of this compound, a chemical degradation method such as hydrolysis is recommended.[2] This can be achieved by treating the peptide solution with a strong acid or base.

    • Add the aqueous this compound waste to a 1 M sodium hydroxide (B78521) (NaOH) or 1 M hydrochloric acid (HCl) solution in a designated chemical fume hood.[6]

    • Allow the mixture to stand for a minimum of 24 hours to ensure complete hydrolysis of the peptide bonds.[2]

  • Neutralization: After the inactivation period, the solution must be neutralized to a pH between 6.0 and 8.0.[2]

    • For acidic solutions, slowly add a base such as sodium bicarbonate or sodium hydroxide.

    • For basic solutions, slowly add a weak acid.

    • Verify the pH using pH indicator strips or a calibrated pH meter.

  • Final Disposal: Once neutralized, the inactivated solution can typically be disposed of down the drain with copious amounts of water, provided it complies with local and institutional wastewater regulations.[6] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Solid Waste Disposal

All solid waste contaminated with this compound must be segregated and disposed of as chemical waste.[6]

  • Segregation: Collect all contaminated materials, including:

    • Empty vials that contained this compound.

    • Contaminated pipette tips, tubes, and other plasticware.

    • Used gloves, bench paper, and other disposable PPE.

  • Containerization: Place all solid waste into a clearly labeled, leak-proof container designated for "Non-Hazardous Chemical Waste".[2] The label should include the name of the chemical contaminant (this compound).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials, pending collection.[4][7]

  • Collection: Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal contractor.

Data Presentation: Disposal Parameters

For clarity and ease of reference, the following table summarizes the key quantitative parameters for the recommended disposal procedures.

ParameterRecommendationRationale
Inactivation Reagent 1 M NaOH or 1 M HClEffective for peptide hydrolysis.
Inactivation Time Minimum 24 hoursEnsures complete degradation of the peptide.[2]
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is generally required for institutional wastewater disposal.[2]
Waste Storage Temperature Room TemperatureStandard for non-hazardous chemical waste pending disposal.

Experimental Protocols

The primary experimental protocol relevant to the disposal of this compound is the chemical inactivation via hydrolysis.

Protocol for Chemical Inactivation of this compound Aqueous Solutions:

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of either sodium hydroxide (NaOH) or hydrochloric acid (HCl).

  • Addition of Waste: Carefully and slowly add the aqueous this compound waste to the inactivation solution in a suitable, chemically resistant container. A common practice is to use a 1:10 ratio of waste to inactivation solution to ensure a sufficient excess of the hydrolyzing agent.

  • Inactivation: Loosely cap the container to prevent pressure buildup and allow it to stand for at least 24 hours at room temperature.

  • Neutralization: After the inactivation period, check the pH of the solution. If using 1 M HCl, neutralize by slowly adding a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) until the pH is between 6.0 and 8.0. If using 1 M NaOH, neutralize by slowly adding an acid (e.g., 1 M HCl) until the pH is within the same range.

  • Disposal: Following successful neutralization, the solution can be disposed of in accordance with institutional guidelines for aqueous chemical waste.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_waste_type cluster_liquid Liquid Waste cluster_solid Solid Waste start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type inactivate Inactivate with 1M NaOH or HCl (min. 24 hours) waste_type->inactivate Liquid segregate Segregate Contaminated Solids (Vials, Tips, Gloves, etc.) waste_type->segregate Solid neutralize Neutralize to pH 6.0-8.0 inactivate->neutralize drain Dispose via Drain with Copious Water (Verify Institutional Policy) neutralize->drain containerize Place in Labeled, Leak-Proof 'Non-Hazardous Chemical Waste' Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store collect Arrange for EHS Collection store->collect

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific waste disposal guidelines and EHS department for final approval of your disposal methods.

References

Personal protective equipment for handling WKYMVm-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling the synthetic peptide WKYMVm-NH2. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain research integrity.

Personal Protective Equipment (PPE)

A thorough approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE.[1][2] A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[2]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[1][2] Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[2]
Face ShieldRecommended in addition to safety goggles when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact.[2] Consider double-gloving for added protection, especially when handling concentrated solutions.[1][2] Gloves should be removed and replaced immediately after any contact with the peptide.[2]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential splashes.[1][2][3]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[1][2] The type of respirator should be selected based on a risk assessment.[1]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[2]

Hazard Identification and First Aid

While the hazards of this compound have not been thoroughly investigated, it is recommended to handle all chemicals with caution.[4] The GHS hazard statements indicate it may be harmful if swallowed or in contact with skin, and may cause respiratory irritation if inhaled.[4]

Exposure RouteFirst Aid Measures
Inhalation If dust is inhaled, move the individual to fresh air. Encourage the person to blow their nose to clear the breathing passage.[4] If irritation or discomfort persists, seek medical attention.[4]
Skin Contact If skin contact occurs, immediately wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation develops.[4]
Eye Contact In case of eye contact, immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[4] If pain or irritation persists, seek medical attention.[4]
Ingestion If swallowed, wash out the mouth with water, provided the person is conscious.[4] Do NOT induce vomiting.[4] Give water to rinse the mouth, then provide liquid slowly.[4] Seek medical advice.[4]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Receiving and Storage of Lyophilized Peptide:

  • Upon receipt, inspect the package for any damage.

  • For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed, light-protective, and desiccated container.[2][5]

  • Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[2]

Reconstitution and Aliquoting:

  • Work in a clean, designated area, and wear the appropriate PPE.

  • Use a sterile, non-pyrogenic diluent for reconstitution.[5] For hydrophobic peptides, organic solvents like DMSO or DMF may be needed for initial dissolution, followed by careful dilution with an aqueous buffer.

  • Slowly add the solvent to the vial containing the lyophilized peptide, allowing it to run down the side of the vial to avoid foaming.[5]

  • Gently swirl or sonicate to dissolve the peptide; avoid vigorous shaking.[2][5]

  • For peptide solutions, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[2][3][5]

  • Store peptide solutions at -20°C or -80°C.[2][3] Stock solutions may be stable for up to one month at -20°C and up to six months at -80°C.[6]

Disposal Plan

All materials that have come into contact with this compound should be treated as chemical waste.

  • Contaminated Materials: Collect all used materials, such as pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.[1]

  • Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.[1]

  • Disposal Method: Observe all federal, state, and local environmental regulations.[7] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Experimental Workflow for Handling this compound

WKYMVm_Handling_Workflow cluster_prep Preparation cluster_handling Peptide Handling cluster_storage Storage cluster_disposal Disposal ppe Don Appropriate PPE prep_area Prepare Clean Workspace ppe->prep_area receive Receive and Inspect Peptide prep_area->receive equilibrate Equilibrate to Room Temp in Desiccator receive->equilibrate store_lyo Store Lyophilized Peptide at -20°C or colder receive->store_lyo Long-term Storage reconstitute Reconstitute with Appropriate Solvent equilibrate->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot collect_waste Collect Contaminated Materials and Solutions reconstitute->collect_waste Waste store_sol Store Aliquots at -20°C or -80°C aliquot->store_sol aliquot->collect_waste Waste dispose Dispose as Hazardous Waste collect_waste->dispose

References

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